4-Bromo-2-(difluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQNIIULJJZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-Bromo-2-(difluoromethyl)aniline for medicinal chemistry
An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)aniline for Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Fluorinated Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 4-Bromo-2-(difluoromethyl)aniline has emerged as a particularly valuable scaffold, embodying a confluence of chemical attributes that are highly sought after by medicinal chemists. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
The molecule's utility is rooted in its trifunctional nature: a nucleophilic aniline amine, a versatile aryl bromide handle for cross-coupling, and the influential difluoromethyl (-CF₂H) group. The strategic placement of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The difluoromethyl group, in particular, is a fascinating entity. It is considered a bioisostere—a substituent that retains similar biological activity—for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[3][4][5] Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety possesses a weakly acidic proton, enabling it to act as a unique hydrogen bond donor, a property that can be pivotal for modulating target engagement and specificity.[3][5][6]
This guide will deconstruct the properties of 4-Bromo-2-(difluoromethyl)aniline, providing a framework for its rational deployment in drug design campaigns targeting complex diseases.
Core Physicochemical and Structural Properties
The utility of a building block is fundamentally dictated by its intrinsic properties. The interplay between the bromo, difluoromethyl, and aniline substituents in this molecule creates a unique electronic and steric profile.
| Property | Value | Source |
| CAS Number | 1261671-52-6 | [7] |
| Molecular Formula | C₇H₆BrF₂N | [7] |
| Molecular Weight | 222.03 g/mol | [7] |
| Appearance | Light yellow solid | [7] |
| Storage Temperature | 0-8 °C | [7] |
The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"
The term "lipophilic hydrogen bond donor" aptly describes the dual nature of the -CF₂H group.[3][6] The strong electron-withdrawing effect of the two fluorine atoms increases the acidity of the attached proton, allowing it to participate in hydrogen bonding, which can be crucial for ligand-receptor interactions.[5] Simultaneously, the fluorine atoms increase the lipophilicity of the molecule compared to a methyl or hydroxyl group, which can enhance membrane permeability and bioavailability.[1][3] This modulation of lipophilicity (logP) and acidity (pKa) is a key tool for medicinal chemists to escape flatland and fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3][5][8] The C-F bond's high stability also inherently increases metabolic stability by blocking sites susceptible to oxidative metabolism.[1][9]
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of 4-Bromo-2-(difluoromethyl)aniline is essential for its effective use.
Representative Synthesis
While a direct, published synthesis for 4-Bromo-2-(difluoromethyl)aniline is not detailed in the provided literature, a reliable route can be extrapolated from standard aromatic bromination protocols for structurally similar anilines. The synthesis involves a regioselective electrophilic aromatic substitution, where the electron-donating amino group directs the incoming bromine electrophile. Steric hindrance from the ortho-difluoromethyl group favors substitution at the para position.
A general, representative protocol based on the bromination of other substituted anilines is presented below.[10][11][12][13]
Caption: Representative workflow for the synthesis of 4-Bromo-2-(difluoromethyl)aniline.
Reactivity and Handling
The molecule's three functional groups offer distinct handles for chemical modification:
-
Aniline (-NH₂): Acts as a potent nucleophile and a base. It readily undergoes acylation to form amides, alkylation, and can be used as a directing group. In medicinal chemistry, it is a common "hinge-binder" motif for kinase inhibitors.
-
Aryl Bromide (-Br): A versatile functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[14] This is arguably its most powerful feature, enabling the modular assembly of complex molecules through reactions like:
-
Difluoromethyl (-CF₂H): Generally stable and unreactive under common synthetic conditions, its primary role is to modulate the physicochemical and biological properties of the final compound.[5]
Strategic Applications in Medicinal Chemistry
The structural features of 4-Bromo-2-(difluoromethyl)aniline make it an exemplary starting point for libraries targeting major drug classes.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[15] Many small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site.[16] The 4-anilino-quinazoline/quinoline scaffold is a well-established pharmacophore for this purpose.[16][17]
4-Bromo-2-(difluoromethyl)aniline provides an ideal aniline fragment for such inhibitors. The aniline nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The aryl bromide allows for the exploration of the solvent-exposed region of the active site through Suzuki or other coupling reactions, enabling chemists to enhance potency and selectivity.[16] The ortho-difluoromethyl group can improve the ADME profile and introduce favorable interactions in a nearby pocket.[1]
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The Dual Impact of the Difluoromethyl Group on Aniline's Profile: A Technical Guide to Basicity and Lipophilicity
<
For Immediate Release
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the selective incorporation of fluorine into drug candidates is a pivotal strategy for optimizing molecular properties.[1] The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine moieties, offering a unique combination of electronic and steric characteristics.[2][3][4] This guide provides an in-depth analysis of the impact of the CF2H group on two critical physicochemical parameters of the aniline scaffold: basicity (pKa) and lipophilicity (logP). Understanding these effects is paramount for researchers and drug development professionals aiming to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of aniline-based therapeutic agents.[5]
PART 1: Modulation of Aniline Basicity by the Difluoromethyl Group
The basicity of the aniline nitrogen is a crucial determinant of a drug molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding. The introduction of a difluoromethyl group to the aniline ring exerts a profound influence on its basicity, primarily through the group's strong electron-withdrawing inductive effect.
The Underlying Electronic Effects
The high electronegativity of the two fluorine atoms in the CF2H group creates a strong dipole, withdrawing electron density from the aromatic ring. This inductive effect (-I) deactivates the ring and, more importantly, reduces the electron density on the nitrogen atom of the amino group. A lower electron density on the nitrogen makes the lone pair less available for protonation, thereby decreasing the basicity of the aniline derivative. This is reflected in a lower pKa value compared to unsubstituted aniline.[1][6]
It is important to note that while the CF2H group is primarily an inductively withdrawing group, the fluorine atoms also possess lone pairs that can participate in a weak resonance effect (+R), donating electron density back to the ring. However, the inductive effect of the two fluorine atoms is significantly stronger and dominates the overall electronic character of the CF2H group.
Diagram: Electronic Effects of the Difluoromethyl Group on Aniline
Caption: Inductive electron withdrawal by the CF2H group decreases the electron density on the aniline nitrogen, reducing its basicity.
Quantitative Impact on pKa
Table 1: Comparative pKa Values of Aniline and a Representative Fluorinated Derivative
| Compound | Structure | pKa |
| Aniline | C₆H₅NH₂ | 4.61[5] |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50[5] |
Note: While specific pKa data for difluoromethyl anilines is sparse in the readily available literature, the value for 3-fluoroaniline illustrates the base-weakening effect of a single fluorine atom. The effect of a CF2H group is anticipated to be more pronounced.
PART 2: The Context-Dependent Influence of the Difluoromethyl Group on Lipophilicity
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes and its overall pharmacokinetic profile.[7][8] The effect of the difluoromethyl group on the lipophilicity of aniline is more nuanced than its effect on basicity and is highly dependent on the molecular context.[9]
Dueling Effects on Molecular Properties
The introduction of a CF2H group can either increase or decrease the lipophilicity of a molecule, a phenomenon resulting from a balance of opposing factors:
-
Increased Hydrophobic Surface Area: The replacement of a hydrogen atom with a larger difluoromethyl group generally increases the molecule's nonpolar surface area, which would be expected to increase lipophilicity.[10]
-
Increased Polarity: The highly polar C-F bonds within the CF2H group can increase the overall polarity of the molecule, potentially leading to a decrease in lipophilicity.[9][10]
-
Hydrogen Bond Donor Capability: The CF2H group is recognized as a "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds.[2][11] This interaction can influence its partitioning behavior between octanol and water.
Research has shown that for difluoromethyl anisoles and thioanisoles, the change in lipophilicity upon replacing a methyl group with a difluoromethyl group can be either positive or negative, depending on the other substituents on the aromatic ring.[9] For instance, with electron-withdrawing groups, a decrease in lipophilicity is often observed.[9]
Quantitative Data on Lipophilicity
The logP of aniline is approximately 0.90.[5] The experimentally determined logP value for 4-(difluoromethyl)aniline is not explicitly stated in the provided search results. However, we can infer the likely impact by examining related compounds. For example, the introduction of fluorine generally increases the lipophilicity of aromatic compounds.[1]
Table 2: Comparative logP Values of Aniline and a Representative Fluorinated Derivative
| Compound | Structure | logP |
| Aniline | C₆H₅NH₂ | 0.90[5] |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 1.15[5] |
Note: The logP of 4-fluoroaniline suggests that fluorination can increase lipophilicity. The impact of the CF2H group will depend on the balance of its size and polarity.
PART 3: Experimental Protocols for Physicochemical Property Determination
To provide a practical framework for researchers, this section outlines standardized experimental protocols for the determination of pKa and logP.
Protocol 1: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12]
Methodology:
-
Solution Preparation:
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve the aniline derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).
-
-
Titration Setup:
-
Place the aniline solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing the standardized strong acid into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the strong acid titrant.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated).
-
Diagram: Workflow for pKa Determination by Potentiometric Titration
Caption: A stepwise workflow for determining the pKa of an aniline derivative using potentiometric titration.
Protocol 2: Determination of logP by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining the partition coefficient of a compound between n-octanol and water.[7][8][13]
Methodology:
-
Solvent Saturation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[14]
-
-
Sample Preparation:
-
Prepare a stock solution of the aniline derivative in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification (typically not exceeding 0.01 mol/L).[14]
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the aniline derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Diagram: Workflow for logP Determination by the Shake-Flask Method
Caption: A streamlined workflow for determining the logP of an aniline derivative using the shake-flask method.
Conclusion
The difluoromethyl group is a powerful tool in the medicinal chemist's arsenal for modulating the physicochemical properties of aniline-based drug candidates. Its strong electron-withdrawing nature reliably decreases the basicity of the aniline nitrogen, a predictable effect that can be leveraged to fine-tune a compound's ionization state. In contrast, the impact of the CF2H group on lipophilicity is more complex, arising from a delicate balance between increased molecular size and polarity. This context-dependent effect necessitates careful experimental evaluation for each new molecular scaffold. The robust experimental protocols detailed in this guide provide a clear path for researchers to accurately determine the pKa and logP of their novel difluoromethyl-substituted aniline derivatives, enabling more informed and rational drug design.
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Safety data sheet (SDS) and toxicity profile of 4-Bromo-2-(difluoromethyl)aniline
An In-Depth Technical Guide to 4-Bromo-2-(difluoromethyl)aniline: Safety Data Sheet Analysis and Toxicological Profile
Introduction
4-Bromo-2-(difluoromethyl)aniline is a substituted aniline derivative that serves as a key building block in modern organic synthesis. Its structural motifs—a brominated phenyl ring, an amino group, and a difluoromethyl group—offer multiple reaction sites, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1][2] Professionals in drug discovery and chemical research frequently encounter such specialized reagents. A thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible research and development, ensuring the protection of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive analysis of the safety and toxicological data for 4-Bromo-2-(difluoromethyl)aniline. Moving beyond a simple recitation of data sheet information, this document synthesizes available information to offer practical insights into safe handling, exposure control, and emergency preparedness. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of this chemical's potential hazards.
Chemical and Physical Properties
The foundational step in a robust safety assessment is understanding the compound's basic physicochemical properties. These characteristics influence its behavior under various laboratory conditions, affecting storage, handling, and potential exposure routes.
| Property | Value | Source |
| CAS Number | 1261671-52-6 | |
| Molecular Formula | C₇H₆BrF₂N | |
| Molecular Weight | 222.03 g/mol | |
| Physical Form | Light yellow solid | |
| Purity | ≥ 95.00% | |
| Storage Temperature | 0-8 °C | |
| Melting/Boiling Point | Data not available | |
| Solubility | Data not available |
Note: The absence of publicly available data for properties such as melting point, boiling point, and solubility necessitates a cautious approach, as these factors can significantly impact exposure risk and emergency response protocols.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for 4-Bromo-2-(difluoromethyl)aniline indicates that it is a hazardous substance requiring careful handling.
| GHS Element | Classification | Description |
| Pictogram | GHS07 (Exclamation Mark) | Indicates that the substance may cause less serious health effects, such as irritation or skin sensitization. |
| Signal Word | Warning | Denotes a less severe hazard level. |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The causality behind these classifications lies in the chemical reactivity of the aniline structure. The amino group can interact with biological macromolecules, while the halogen and difluoromethyl substituents can modulate its reactivity and absorption characteristics, leading to irritant effects on contact with epithelial tissues.
Toxicological Profile: An Evidence-Based Assessment
A complete toxicological profile, including quantitative data like LD50 (median lethal dose) and LC50 (median lethal concentration), is not available for 4-Bromo-2-(difluoromethyl)aniline in the reviewed literature.[3][4] This data gap is common for specialized research chemicals. In such cases, a scientist's expertise dictates a conservative approach, treating the substance with a higher degree of caution than the available data might suggest.
Known Health Effects:
-
Skin Irritation (H315): Direct contact with the solid or its dust can cause localized redness, inflammation, and discomfort. Repeated or prolonged exposure can exacerbate this effect.[5][6] The mechanism involves disruption of the skin's lipid barrier and potential inflammatory responses.
-
Serious Eye Irritation (H319): The compound is particularly hazardous to the eyes. Contact can cause significant irritation, pain, and redness. Without prompt and thorough rinsing, it could lead to more severe eye damage.[6]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to symptoms such as coughing, sneezing, and shortness of breath.[6]
Inferred and Uncharacterized Risks: While specific data is lacking, the broader class of aniline derivatives is associated with additional systemic toxicities, most notably methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[7] Although this has not been documented for this specific compound, it remains a plausible hazard. Until data proves otherwise, it is prudent to assume that 4-Bromo-2-(difluoromethyl)aniline may be harmful if swallowed, in contact with skin, or inhaled, similar to other halogenated anilines.[7][8]
Experimental Workflow: Hazard Assessment for Compounds with Limited Data
The following diagram outlines a logical workflow for assessing and managing the risks of a chemical with an incomplete toxicological profile.
Caption: Logical workflow for assessing and managing chemical hazards with incomplete data.
Safe Handling and Exposure Control Protocols
A self-validating safety protocol relies on a multi-layered defense system, starting with the most effective measures.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and certified. Clear the workspace of all unnecessary items.
-
Engineering Controls: All manipulations of 4-Bromo-2-(difluoromethyl)aniline, including weighing and transfers, must be conducted inside a functioning chemical fume hood to mitigate the risk of inhalation.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) of sufficient thickness. Change gloves immediately if contamination occurs.[5] The rationale is to prevent skin absorption, a common exposure route for anilines.
-
Body Protection: A lab coat must be worn and kept fully fastened. Wear long pants and closed-toe shoes.[5]
-
-
Operational Procedure: Use spatulas and weighing paper appropriate for handling fine solids. Avoid actions that could generate dust, such as rapid scraping or pouring from a height.
-
Post-Handling:
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory area.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][5] Do not eat, drink, or smoke in the laboratory.[5]
-
Visualization: Safe Handling Workflow
Caption: Step-by-step protocol for the safe handling of 4-Bromo-2-(difluoromethyl)aniline.
Emergency and First-Aid Procedures
In the event of an exposure, immediate and correct action is critical. The following procedures are based on standard laboratory safety protocols and the specific hazards of this compound.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[3] 2. If breathing is difficult or stops, provide artificial respiration. 3. Seek immediate medical attention.[6] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[9] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[6] 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] 2. Remove contact lenses if present and easy to do. Continue rinsing.[10] 3. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[6] 2. If the person is conscious, have them drink one or two glasses of water. 3. Seek immediate medical attention.[6] |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental protection.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 0-8 °C. Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Disposal: This material and its container must be disposed of as hazardous waste.[3] Do not allow it to enter drains or the environment.[4] All disposal must be conducted through a licensed chemical waste management company in accordance with local, regional, and national regulations.[9]
Conclusion
4-Bromo-2-(difluoromethyl)aniline is a valuable research chemical with defined irritant hazards to the skin, eyes, and respiratory system. The significant lack of comprehensive toxicological data mandates a conservative safety approach. Researchers and drug development professionals must adhere strictly to engineering controls, utilize appropriate personal protective equipment, and follow rigorous safe handling protocols. By integrating the principles of causality, precaution, and procedural discipline outlined in this guide, scientists can work safely with this compound, fostering an environment of scientific integrity and personal safety.
References
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet - 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,6-difluoroaniline. Retrieved from [Link]
-
Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
UniVOOK Chemical. (n.d.). 4-Bromo-2,6-difluoroaniline | cas 67567-26-4. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2,6-difluoroaniline | cas 67567-26-4 | UniVOOK Chemical [univook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
Technical Guide: Hydrogen Bonding Capacity of the Difluoromethyl Group in Aniline Derivatives
This guide serves as a technical blueprint for evaluating the difluoromethyl (
Part 1: The Physicochemical Paradox
In drug design, the difluoromethyl group (
Unlike
Why This Matters for Aniline Derivatives
When attached to an aniline scaffold, the
-
Lipophilicity Modulation: It maintains or slightly increases lipophilicity (
) compared to methyl groups, unlike hydroxyl ( ) groups which drastically lower it. -
Dual H-Bonding: It introduces a secondary H-bond donor site (the
) without the metabolic liability of a phenol or thiol. -
Electronic Tuning: It modulates the
of the aniline nitrogen, fine-tuning its basicity and capacity to interact with target residues (e.g., Asp/Glu in kinase pockets).
Part 2: Structural Mechanics & Electronic Effects
The hydrogen bonding capacity of
Mechanism of Action
The following diagram illustrates the electronic interplay that enables the
Caption: Electronic coupling in difluoromethyl anilines. The CF2H group acts as a secondary H-bond donor while inductively modulating the primary aniline amine donor.
Part 3: Comparative Data (Bioisosteric Analysis)
The following table synthesizes experimental data comparing
| Substituent (Para-position) | H-Bond Acidity ( | Character | |
| 0.60 | -0.67 | Strong Donor / Polar | |
| 0.26 | -1.00 | Moderate Donor / Polar | |
| 0.09 - 0.12 | +0.60 | Weak Donor / Lipophilic | |
| 0.10 - 0.15 | +0.30 | Weak Donor / Lipophilic | |
| ~0.00 | +0.50 | Non-Donor / Lipophilic | |
| 0.00 | +1.10 | Non-Donor / Very Lipophilic |
Key Insight: The
Part 4: Experimental Protocol for Quantification
To validate the H-bonding capacity of your specific aniline derivative, you cannot rely solely on calculated values. The standard method involves NMR Titration to measure the chemical shift perturbation (
Protocol: Determination of H-Bond Acidity
Objective: Determine the Hydrogen Bond Acidity (
Reagents:
-
Analyte: The difluoromethyl aniline derivative (
mg). -
Solvent A (Non-polar):
(dried over molecular sieves). -
Solvent B (Polar Acceptor):
(standard reference acceptor).
Workflow:
Caption: Step-by-step NMR workflow to quantify the hydrogen bond acidity (A) of the CF2H group.
Data Interpretation:
-
Identify the Signal: The
proton appears as a characteristic triplet ( ) typically in the range. -
Calculate
: Subtract the shift in from the shift in . -
Derive 'A' Value: Use the Abraham equation for
acids: -
Thresholds:
- : Negligible H-bonding.
-
: Moderate donor (typical for
). - : Strong donor (activated).
Part 5: Strategic Application in Drug Design
When designing aniline derivatives, use the
-
The "Methyl Scan" Upgrade: If a methyl group on an aniline is tolerating a hydrophobic pocket but lacks potency, replace it with
. If there is a backbone carbonyl nearby ( ), the will form a weak H-bond ( ), improving enthalpy without the desolvation penalty of a hydroxyl group. -
Conformational Locking: In ortho-substituted anilines, the
proton can form intramolecular hydrogen bonds with acceptors (e.g., ortho-nitro, ortho-carbonyl). This locks the aniline into a planar conformation, which can pre-organize the molecule for binding (reducing entropic penalty).-
Note: This will reduce the intermolecular H-bonding capacity measured in the NMR assay above.
-
Summary of Design Rules
-
Donor Strength: Weak (
). Comparable to thiophenol.[3][4][5] -
Directionality: The
bond is highly directional; requires precise geometry in the binding pocket. -
Lipophilicity: Increases
relative to H; decreases relative to .
References
-
Zafrani, Y. et al. (2017).[5][8] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link][4][5]
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bonding of the difluoromethyl group.[2][3][4][7][8][9][10][11][12][13] The Journal of Organic Chemistry. [Link]
-
Li, X. et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
-
Abraham, M. H. et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[3][4][6][7][10][13] The Journal of Organic Chemistry. [Link]
Sources
- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]
- 9. scispace.com [scispace.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Fluorinated Anilines in Modern Drug Discovery
An Application Note and Protocol for the Scalable Synthesis of 4-Bromo-2-(difluoromethyl)aniline
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. 4-Bromo-2-(difluoromethyl)aniline, in particular, is a valuable building block in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. Its utility stems from the presence of three key functionalities: the aniline nitrogen for amide bond formation, the bromine atom for cross-coupling reactions, and the difluoromethyl group for modulating physicochemical properties. This document provides a detailed, scalable, and robust protocol for the synthesis of 4-Bromo-2-(difluoromethyl)aniline, designed for researchers and process chemists in the pharmaceutical industry.
Synthetic Strategy: A Two-Step Approach from Commercially Available Precursors
The selected synthetic route for the scalable production of 4-Bromo-2-(difluoromethyl)aniline involves a two-step process commencing from the readily available and cost-effective precursor, 1-bromo-3-nitrobenzene. This strategy prioritizes operational simplicity, high yields, and the use of well-established, scalable chemical transformations. The two key transformations are:
-
Difluoromethylation of 1-bromo-3-nitrobenzene: This step introduces the crucial difluoromethyl group onto the aromatic ring.
-
Reduction of the nitro group: The nitro intermediate is then reduced to the desired aniline functionality.
This approach is advantageous for large-scale synthesis due to the crystalline nature of the intermediate, which allows for easy purification by recrystallization, and the typically clean and high-yielding final reduction step.
Experimental Protocols
Part 1: Synthesis of 1-Bromo-2-(difluoromethyl)-4-nitrobenzene (Intermediate)
This procedure details the difluoromethylation of 1-bromo-3-nitrobenzene using a suitable difluoromethylating agent. The selection of the difluoromethylating agent is critical for scalability and safety; for this protocol, we will utilize a stable and easy-to-handle reagent.
Diagram of the Synthetic Workflow: Part 1
Caption: Workflow for the synthesis of the nitro intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g) | Amount (mL) |
| 1-Bromo-3-nitrobenzene | 202.02 | 1.0 | 202.02 | - |
| Sodium Chlorodifluoroacetate | 152.46 | 2.0 | 304.92 | - |
| N,N-Dimethylformamide (DMF) | - | - | - | 1000 |
| Ethyl Acetate | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
| Heptane | - | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1-bromo-3-nitrobenzene (202.02 g, 1.0 mol) and N,N-dimethylformamide (DMF, 1000 mL).
-
Reagent Addition: Begin stirring the solution and add sodium chlorodifluoroacetate (304.92 g, 2.0 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature may rise. Maintain the internal temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (2 L).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and heptane to afford 1-bromo-2-(difluoromethyl)-4-nitrobenzene as a crystalline solid.
Part 2: Reduction of 1-Bromo-2-(difluoromethyl)-4-nitrobenzene to 4-Bromo-2-(difluoromethyl)aniline (Final Product)
This protocol outlines the reduction of the nitro group to an aniline using a standard and scalable reduction method.
Diagram of the Synthetic Workflow: Part 2
Caption: Workflow for the reduction to the final aniline product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g) | Amount (mL) |
| 1-Bromo-2-(difluoromethyl)-4-nitrobenzene | 252.02 | 1.0 | 252.02 | - |
| Iron Powder | 55.85 | 5.0 | 279.25 | - |
| Acetic Acid | - | - | - | 250 |
| Ethanol | - | - | - | 1250 |
| Sodium Hydroxide (50% w/w aq.) | - | - | - | As needed |
| Dichloromethane | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend 1-bromo-2-(difluoromethyl)-4-nitrobenzene (252.02 g, 1.0 mol) and iron powder (279.25 g, 5.0 mol) in ethanol (1250 mL).
-
Acid Addition: Heat the mixture to 80 °C and add acetic acid (250 mL) dropwise via the dropping funnel over 1 hour.
-
Reaction: Maintain the reaction at 80 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Basification: Concentrate the filtrate under reduced pressure. To the residue, add dichloromethane and cool in an ice bath. Slowly add 50% aqueous sodium hydroxide solution until the pH of the aqueous layer is >10.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield 4-bromo-2-(difluoromethyl)aniline. The product can be further purified by vacuum distillation or recrystallization if necessary.
Safety and Handling Precautions
-
1-Bromo-3-nitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Chlorodifluoroacetate: Can release toxic gases upon heating. The reaction should be carried out in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
-
Iron Powder: Flammable solid. Handle away from ignition sources. The reduction reaction is exothermic and can generate hydrogen gas. Ensure adequate ventilation.
-
Acetic Acid: Corrosive. Handle with care.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate PPE.
Conclusion
The described two-step synthesis provides a scalable and efficient method for the production of 4-Bromo-2-(difluoromethyl)aniline. The use of readily available starting materials and well-understood chemical transformations makes this protocol suitable for implementation in both academic and industrial settings. The detailed step-by-step instructions, coupled with the necessary safety precautions, should enable a skilled chemist to successfully synthesize this valuable building block for a range of drug discovery applications.
References
Application Note: Strategic Coupling of 4-Bromo-2-(difluoromethyl)aniline via Buchwald-Hartwig Amination for Advanced Drug Discovery
Abstract
The synthesis of complex arylamines is a cornerstone of modern pharmaceutical and materials science research. The Buchwald-Hartwig amination stands as a paramount transformation for the construction of carbon-nitrogen (C-N) bonds. This application note provides an in-depth guide to the strategic implementation of the Buchwald-Hartwig reaction for the coupling of 4-Bromo-2-(difluoromethyl)aniline, a challenging yet valuable building block in medicinal chemistry. We will explore the mechanistic underpinnings of the reaction, address the specific challenges posed by this electron-deficient substrate, and present a detailed, adaptable protocol for its successful application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful coupling reaction for the synthesis of novel molecular entities.
Introduction: The Significance of Fluorinated Anilines and the Buchwald-Hartwig Amination
The incorporation of fluorine-containing moieties, such as the difluoromethyl group (CHF₂), into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. 4-Bromo-2-(difluoromethyl)aniline is a key synthetic intermediate that combines a handle for cross-coupling (the bromine atom) with the beneficial properties of the difluoromethyl group.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides and amines.[1] Its broad functional group tolerance and wide substrate scope have made it an indispensable tool, supplanting harsher, classical methods for C-N bond formation.[1] This reaction is particularly crucial for the synthesis of the complex amine structures prevalent in pharmaceuticals and natural products.[1]
Mechanistic Overview of the Buchwald-Hartwig Amination
A thorough understanding of the catalytic cycle is essential for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
Caption: A systematic workflow for optimizing Buchwald-Hartwig conditions.
Recommended Protocol
The following protocol is a generalized procedure adapted from established methods for the Buchwald-Hartwig amination of the structurally similar 4-Bromo-3-(trifluoromethyl)aniline and should serve as an excellent starting point for the coupling of 4-Bromo-2-(difluoromethyl)aniline. [3]Note: This protocol should be optimized for each specific amine coupling partner.
Materials:
-
4-Bromo-2-(difluoromethyl)aniline (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the 4-Bromo-2-(difluoromethyl)aniline and the desired amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring. [4]5. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Inappropriate ligand choice; Incorrect base; Poor substrate reactivity. | Use a modern palladacycle precatalyst. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos). Ensure a strong, non-nucleophilic base is used. For less reactive amines, higher temperatures may be required. [5] |
| Formation of Side Products | Hydrodehalogenation (reduction of the aryl bromide); Homocoupling of the amine or aryl bromide. | This can be caused by moisture or an inappropriate base. Ensure anhydrous conditions. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling. |
| Incomplete Reaction | Insufficient reaction time or temperature; Catalyst deactivation. | Increase reaction time or temperature. Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. [5] |
Conclusion
The Buchwald-Hartwig amination of 4-Bromo-2-(difluoromethyl)aniline is a powerful and versatile method for the synthesis of valuable, fluorinated arylamine building blocks. While the electron-withdrawing nature of the difluoromethyl group presents challenges, a systematic approach to optimization, focusing on the careful selection of the palladium precatalyst, ligand, base, and solvent, can lead to high-yielding and successful transformations. The protocol and guidelines presented in this application note provide a robust framework for researchers to effectively utilize this important reaction in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc. Retrieved from [Link]
-
Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. J. Am. Chem. Soc. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hartwig Group. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
Dennis, J. M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 4-Bromo-2-(difluoromethyl)aniline
Introduction: Unlocking a Versatile Synthetic Intermediate
In the landscape of modern medicinal and materials chemistry, the strategic synthesis of complex aromatic compounds is paramount. The diazotization of primary aromatic amines stands as a cornerstone transformation, converting a relatively inert amino group into a highly versatile diazonium salt.[1][2] This reactive intermediate serves as a gateway to a vast array of functional groups that are otherwise difficult to introduce directly onto an aromatic ring.[2][3]
This guide focuses on the specific diazotization of 4-Bromo-2-(difluoromethyl)aniline, a building block of significant interest in drug discovery and agrochemical development.[4][5] The unique substitution pattern of this molecule—a bromine atom amenable to cross-coupling, a metabolically robust difluoromethyl group, and the reactive primary amine—makes its diazonium salt an exceptionally valuable precursor for novel molecular architectures.[6] Derivatives of this aniline are integral to the synthesis of advanced therapeutic agents, including targeted tyrosine kinase inhibitors for oncology.[5]
The presence of two electron-withdrawing groups (–Br and –CF₂H) on the aniline ring decreases the nucleophilicity of the amino group, presenting a unique challenge for its diazotization.[7][8] This protocol is therefore designed to provide researchers and drug development professionals with a robust, reliable, and safe procedure for generating 4-bromo-2-(difluoromethyl)benzenediazonium salt in situ for immediate use in subsequent synthetic transformations.
The Underlying Chemistry: Mechanism and Rationale
The diazotization reaction proceeds through a well-established electrophilic substitution mechanism. The key steps, which dictate the stringent experimental conditions, are as follows:
-
Formation of the Electrophile : In the presence of a strong mineral acid such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[9] Subsequent protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[7][10] This in situ generation is critical as nitrous acid itself is unstable.[2][]
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 4-Bromo-2-(difluoromethyl)aniline attacks the nitrosonium ion. The electron-withdrawing nature of the bromo and difluoromethyl substituents reduces the basicity of the amine, making this step slower than for electron-rich anilines.[7] Sufficiently acidic conditions are crucial to generate a high concentration of the nitrosonium electrophile.
-
Deprotonation and Tautomerization : A series of proton transfers and tautomerization steps convert the initial adduct into a diazohydroxide.
-
Dehydration : Under acidic conditions, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). Its departure results in the formation of the relatively stable arenediazonium ion.[10]
Aromatic diazonium salts exhibit moderate stability in cold aqueous solutions (0–5 °C) due to the delocalization of the positive charge across the aromatic π-system.[12][13] This stability is a stark contrast to their aliphatic counterparts, which decompose instantaneously.[7][13] However, this stability is tenuous; warming the solution or isolating the salt in a dry state can lead to rapid, often explosive, decomposition.[14][15]
Caption: Mechanism of diazotization for aromatic amines.
Materials, Reagents, and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| 4-Bromo-2-(difluoromethyl)aniline | C₇H₆BrF₂N | 222.03 | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dark place. |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% (ACS Grade) | e.g., Fisher Scientific | Toxic and Oxidizer. Store away from acids. |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w), conc. | e.g., VWR | Corrosive. Handle with extreme care. |
| Deionized Water | H₂O | 18.02 | N/A | In-house | Used for preparing aqueous solutions. |
| Sulfamic Acid | H₃NSO₃ | 97.09 | ≥99% | e.g., Sigma-Aldrich | Optional, for quenching excess nitrous acid. |
| Starch-Iodide Paper | N/A | N/A | N/A | e.g., Whatman | For reaction monitoring. |
| Crushed Ice | H₂O | 18.02 | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stirrer and stir bar
-
Thermometer with adapter (-10 °C to 100 °C range)
-
Dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Glass funnels
-
Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
-
Crucial: All operations must be conducted within a certified chemical fume hood.
Detailed Step-by-Step Experimental Protocol
This protocol describes the formation of the diazonium salt for immediate use in a subsequent reaction (e.g., a Sandmeyer reaction). The diazonium salt solution should NOT be stored or isolated.
Caption: Experimental workflow for the diazotization protocol.
Procedure:
-
Preparation of the Amine Hydrochloride Salt:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 4-Bromo-2-(difluoromethyl)aniline (e.g., 1.0 eq).
-
Under vigorous stirring, slowly add concentrated hydrochloric acid (e.g., 2.5 - 3.0 eq) followed by a sufficient amount of deionized water to create a stirrable slurry or solution. The formation of the amine hydrochloride salt is exothermic.
-
Rationale: The acid protonates the amine, increasing its solubility and providing the acidic medium required for the reaction. An excess of acid is necessary to ensure complete conversion and to generate the nitrous acid.
-
-
Cooling the Reaction Mixture:
-
Place the flask in an ice-salt bath and cool the contents with stirring until the internal temperature is stable between 0 °C and 5 °C .
-
Rationale: This is the most critical step for safety and yield. Low temperatures prevent the premature decomposition of the diazonium salt product, which is thermally unstable.[14][16][17]
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 1.05 - 1.1 eq) in a minimal amount of cold deionized water.
-
Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.
-
Rationale: Using a slight excess of sodium nitrite ensures the complete consumption of the starting aniline. Preparing the solution just before use is recommended.
-
-
Formation of the Diazonium Salt:
-
Begin adding the sodium nitrite solution dropwise to the cold, stirred amine solution. The addition must be slow enough to maintain the internal reaction temperature below 5 °C at all times.
-
Rationale: The reaction is exothermic. A slow, controlled addition prevents localized overheating, which would lead to decomposition of the product and potentially hazardous gas evolution.[13]
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15-30 minutes.
-
To check for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The immediate appearance of a dark blue-black color indicates the presence of excess nitrous acid, signifying that all the aniline has been consumed.[16][17]
-
If the test is negative, add a small additional amount of the nitrite solution until a positive test is observed.
-
-
Quenching and In Situ Use:
-
(Optional but Recommended) If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of solid sulfamic acid or a concentrated urea solution until the starch-iodide test is negative.
-
The resulting cold, clear solution of 4-bromo-2-(difluoromethyl)benzenediazonium chloride is now ready for immediate use in the next synthetic step.
-
Critical Safety Considerations
The diazotization reaction and the resulting diazonium salts pose significant safety hazards if not handled with strict adherence to protocol.
-
Explosion Hazard: NEVER ATTEMPT TO ISOLATE ARYL DIAZONIUM SALTS IN THEIR DRY, SOLID FORM. They are notoriously unstable and can be sensitive to shock, friction, and heat, leading to violent detonation.[15][16][18] The procedure is designed for in situ use only.
-
Temperature Control: A runaway reaction can occur if the temperature exceeds 5-10 °C. Maintain vigilant temperature monitoring and control throughout the addition of sodium nitrite.[16][17]
-
Gas Evolution: The decomposition of diazonium salts liberates nitrogen (N₂) gas.[13] Always perform the reaction in a well-ventilated chemical fume hood to prevent pressure buildup and ensure proper ventilation.
-
Reagent Toxicity: Sodium nitrite is toxic if ingested and is a strong oxidizing agent. Hydrochloric acid is highly corrosive. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Waste Disposal: Before disposal, any unreacted diazonium salt in the reaction mixture or waste streams must be quenched. This can be achieved by adding a reducing agent like sodium hypophosphite or by warming the solution gently (behind a blast shield) to promote controlled decomposition to the corresponding phenol.
Applications in Synthesis and Drug Development
The in situ generated 4-bromo-2-(difluoromethyl)benzenediazonium salt is a powerful synthetic intermediate. It enables access to a wide variety of substituted aromatics that are central to pharmaceutical synthesis.
-
Sandmeyer Reactions: This is one of the most common applications, where the diazonium group is replaced by a halide or a cyano group using a copper(I) salt catalyst (e.g., CuCl, CuBr, CuCN).[20][21] This provides a reliable method to introduce these functionalities onto the aromatic ring.
-
Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by first isolating the more stable diazonium tetrafluoroborate salt and then subjecting it to thermal decomposition.[3]
-
Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds like phenols or anilines to form highly colored azo compounds.[22]
-
Hydroxylation: Gently warming the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl group, forming the corresponding phenol.[3]
These transformations are instrumental in building the complex scaffolds required for modern therapeutics, particularly in the development of kinase inhibitors where precise substitution patterns are essential for target affinity and selectivity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion (negative starch-iodide test despite full NaNO₂ addition) | 1. Insufficient acid. 2. Impure starting aniline. 3. NaNO₂ solution has degraded. | 1. Add more concentrated HCl. 2. Verify purity of the aniline. 3. Prepare a fresh solution of sodium nitrite. |
| Dark brown/black solution forms during nitrite addition | 1. Temperature is too high, causing decomposition. 2. Nitrite added too quickly. | 1. Immediately stop addition and improve cooling. 2. Slow the rate of addition significantly. The run may have a lower yield. |
| Low yield in subsequent Sandmeyer reaction | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before addition of the copper catalyst. | 1. Ensure a slight excess of nitrous acid is present before proceeding. 2. Use the diazonium salt solution immediately after preparation; do not let it warm up. |
References
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BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Available at: [Link]
-
SATHEE. Chemistry Diazotization Reaction. Available at: [Link]
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Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Available at: [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
-
Scribd. Mechanism of Diazotization. Available at: [Link]
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CK-12 Foundation. (2026, January 14). Diazonium Salts. Available at: [Link]
-
Barber, T. R., & Eastgate, M. D. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]
-
AESL. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance. Available at: [Link]
-
Filo. (2025, June 13). Stability Order of Diazonium Salts. Available at: [Link]
-
Unacademy. (2020, March 29). DIAZONIUM SALTS. Available at: [Link]
-
BYJU'S. Diazonium Salts Preparation. Available at: [Link]
-
Fochi, M., et al. (2022). Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. RSC Advances. Available at: [Link]
- Synlett. (2010). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.
-
ACS Publications. (2014, August 18). Synthesis and Characterization of Diazonium Salts with Polyethylene Glycol Appendages and Resulting Films Afforded by Electrodeposition for Use as a Battery Separator Material. Available at: [Link]
-
ResearchGate. Synthesis of diazonium salts from aniline derivatives. Available at: [Link]
-
Lumen Learning. Reactions involving arenediazonium salts. Available at: [Link]
-
The Journal of Organic Chemistry. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Available at: [Link]
-
Wikipedia. Diazonium compound. Available at: [Link]
-
Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available at: [Link]
-
Organic Process Research & Development. (2017). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 12). From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline. Available at: [Link]
-
ACS Publications. (2014, November 7). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Available at: [Link]
- Google Patents. US5874547A - Diazotization of amines.
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Slideshare. Diazotisation and coupling reaction. Available at: [Link]
-
Dataintelo. 4 Bromo 2 6 Difluoroaniline Market Report. Available at: [Link]
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Allen. Arene diazonium salts are more stable than alkanediazonium salts. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Canadian Science Publishing. (1976). Open-chain nitrogen compounds. Part II. Preparation, characterization, and degradation of 1(3)-Aryl-3(1)-methyltriazenes. Available at: [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Available at: [Link]
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RSC Publishing. (2018, September 17). A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]
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Organic Chemistry Portal. Diazotisation. Available at: [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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Reaction pathways for functionalizing the bromine position in fluorinated anilines
Application Notes & Protocols
Reaction Pathways for Functionalizing the Bromine Position in Fluorinated Anilines: A Strategic Guide for Medicinal Chemistry
Abstract
Fluorinated anilines are privileged scaffolds in modern drug discovery, offering unique physicochemical properties that can enhance pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of a bromine atom provides a versatile synthetic handle for diversification through a variety of cross-coupling reactions. This guide provides an in-depth analysis of key reaction pathways for the selective functionalization of the C-Br bond in fluorinated anilines. We delve into the mechanistic principles and provide field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their synthetic programs.
The Strategic Importance of Fluorinated Anilines in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][2] Fluorinated anilines, in particular, are key building blocks for a wide range of pharmaceuticals, from anticancer agents to antivirals.[2][3] The presence of a bromine atom on the fluorinated ring offers a robust and predictable site for introducing further molecular complexity, making bromo-fluoroanilines highly valuable starting materials.
The selective functionalization of the C-Br bond is often preferred due to its reactivity, which is intermediate between the more reactive C-I bond and the less reactive C-Cl bond. This allows for predictable, chemoselective transformations, even in the presence of other halides.[4][5]
Key Reaction Pathways for C-Br Functionalization
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a premier method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[6][8] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.
Expertise & Causality: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, and base.
-
Catalyst: Palladium precursors like Pd(OAc)₂ or preformed catalysts are commonly used. The active catalyst is a Pd(0) species, which initiates the cycle.[4][6]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. For bromo-fluoroanilines, ligands like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) are effective. More complex biaryl phosphine ligands can be used for particularly challenging substrates.[6][8] The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination.
-
Base: A base, such as K₃PO₄ or K₂CO₃, is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol describes the coupling of 4-bromo-3-fluoroaniline with a representative arylboronic acid.
Materials:
-
4-Bromo-3-fluoroaniline (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) (4-10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv.)
-
1,4-Dioxane and Water (degassed, typically 4:1 to 10:1 ratio)
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline, the arylboronic acid, and potassium phosphate.
-
Add the palladium(II) acetate and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed solvent mixture (e.g., dioxane/water) via syringe.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][8]
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Common, reliable Pd precursors. |
| Ligand | PPh₃, PCy₃, SPhos | Modulates catalyst activity and stability. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Provides solubility for both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of complex anilines and diarylamines from aryl halides.[10][11] This reaction is exceptionally valuable in drug development for late-stage diversification.[12][13]
Expertise & Causality: This reaction is highly dependent on the ligand-catalyst system.
-
Catalyst & Ligand: The reaction requires specialized, bulky, and electron-rich phosphine ligands. Ligands such as XPhos, BrettPhos, and DavePhos are designed to facilitate the challenging reductive elimination step that forms the C-N bond.[6] These ligands accelerate the reaction and allow for the coupling of a wide range of amines, including primary and secondary amines.[14][15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically required. The base deprotonates the amine in the catalytic cycle to form a palladium-amido complex, which is a key intermediate prior to reductive elimination.[14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol outlines the coupling of a bromo-fluoroaniline with a generic primary or secondary amine.
Materials:
-
5-Bromo-4-fluoro-2-methylaniline (1.0 equiv.)[16]
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (1-2 mol%)
-
XPhos or BrettPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk tube or glovebox, add the palladium precursor, the phosphine ligand, and the base.
-
Add the 5-bromo-4-fluoro-2-methylaniline and the amine coupling partner.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent.
-
Heat the reaction to 80-110 °C for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[15][17]
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | Pd(0) or Pd(II) precursors that form the active Pd(0)L species. |
| Ligand | XPhos, BrettPhos, RuPhos | Bulky, electron-rich ligands essential for reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required. |
| Temperature | 80 - 110 °C | To drive the reaction to completion. |
C. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[18] This reaction provides access to valuable alkynyl-substituted anilines, which are precursors to many complex heterocyclic structures.
Expertise & Causality: The classic Sonogashira reaction employs a dual catalytic system.
-
Palladium Catalyst: As in other cross-couplings, a Pd(0) species (e.g., from Pd(PPh₃)₂Cl₂) performs the oxidative addition with the aryl bromide.[19]
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex.[6][20]
-
Amine Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), serves two purposes: it acts as the base to deprotonate the alkyne and often serves as the solvent.[19]
Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
This protocol describes the coupling of a bromo-fluoroaniline with a generic terminal alkyne.
Materials:
-
Bromo-fluoroaniline substrate (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF)
-
Anhydrous THF (optional co-solvent)
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk tube, add the bromo-fluoroaniline, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF/TEA mixture).
-
Add the terminal alkyne via syringe.
-
Stir the mixture at room temperature to 60 °C for 2-16 hours. The reaction is often run at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[17][21]
| Parameter | Typical Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, effective palladium sources. |
| Cu Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | TEA, DIPEA, Piperidine | Deprotonates the alkyne and scavenges HBr. |
| Solvent | Amine base, THF, DMF | Provides reaction medium. |
| Temperature | 25 - 70 °C | Often proceeds under mild thermal conditions. |
D. Cyanation Reactions: Installing a Versatile Nitrile Handle
The introduction of a nitrile (-CN) group provides a highly versatile synthetic intermediate that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocycles.[22] Palladium-catalyzed cyanation offers a direct route from aryl bromides to aryl nitriles.
Expertise & Causality: Safety and reagent choice are paramount.
-
Cyanide Source: Due to the extreme toxicity of sources like NaCN or KCN, zinc cyanide (Zn(CN)₂) is a widely preferred alternative.[23] It is less toxic, a solid, and highly effective. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another less toxic alternative.[24]
-
Catalyst System: Palladium catalysts, often in conjunction with phosphine ligands, are standard. The choice of ligand can be critical for achieving high yields, especially with deactivated or sterically hindered substrates.[23] Recent methods have focused on developing milder conditions to improve functional group tolerance.[23][25] Nickel-based catalysts also provide an effective, lower-cost alternative for cyanation.[24][26]
This protocol provides a general method for the cyanation of a bromo-fluoroaniline.
Materials:
-
Bromo-fluoroaniline substrate (1.0 equiv.)
-
Zinc Cyanide (Zn(CN)₂) (0.6-0.8 equiv. - note: provides two CN units)
-
Pd₂(dba)₃ (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-fluoroaniline, zinc cyanide, Pd₂(dba)₃, and dppf to a dry reaction vessel.
-
Add anhydrous DMF.
-
Seal the vessel and heat the mixture to 100-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction mixture by pouring it into an aqueous solution of sodium bicarbonate or ammonia to complex excess zinc salts.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[23]
| Parameter | Typical Condition | Rationale |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Safer, solid cyanide sources. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Standard Pd precursors. |
| Ligand | dppf, Xantphos | Bidentate ligands that stabilize the catalyst. |
| Solvent | DMF, DMAc, NMP | Polar aprotic solvents suitable for higher temperatures. |
| Temperature | 100 - 140 °C | Higher temperatures are often required for C-CN bond formation. |
Conclusion
Bromo-fluorinated anilines are powerful and versatile building blocks in the synthesis of complex molecules for the pharmaceutical and materials science industries. The C-Br bond serves as a reliable and chemoselective site for functionalization. By mastering the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—researchers can access a vast chemical space. The success of these transformations relies on a fundamental understanding of the reaction mechanisms and the rational selection of catalysts, ligands, bases, and reaction conditions tailored to the specific substrate and desired product.
References
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- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
- Chemistry LibreTexts. (2020, July 1). 17.
- National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Royal Society of Chemistry. (2024, September 30). A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Nobel Prize Outreach AB. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
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- Wikipedia. (n.d.).
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- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)
- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- National Institutes of Health (NIH). (n.d.).
- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
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- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ResearchGate. (2025, August 6). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion.
- ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Scientific Update. (2017, July 18).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ProQuest. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (n.d.). Scope of the meta‐bromoaniline synthesis.
- National Institutes of Health (NIH). (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
- ResearchGate. (2025, August 5). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. nobelprize.org [nobelprize.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. ossila.com [ossila.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
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- 24. researchgate.net [researchgate.net]
- 25. scientificupdate.com [scientificupdate.com]
- 26. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of indole derivatives starting from 4-Bromo-2-(difluoromethyl)aniline
Executive Summary
This application note details the synthetic protocols for converting 4-Bromo-2-(difluoromethyl)aniline (CAS 1092461-82-1) into 5-bromo-7-(difluoromethyl)indole derivatives. The starting material features a unique substitution pattern: a para-bromide offering a handle for cross-coupling and an ortho-difluoromethyl (
We present two distinct synthetic pathways:
-
Route A (The "Workhorse" Protocol): A modified Fischer Indole Synthesis suitable for scale-up and the generation of C2/C3-substituted indoles.
-
Route B (The "Precision" Protocol): A Palladium-catalyzed sequence (Iodination/Sonogashira/Cyclization) designed for mild conditions and complex C2-functionalization.
Strategic Pathway Analysis
The transformation of 4-Bromo-2-(difluoromethyl)aniline into an indole core requires the formation of a pyrrole ring fused to the C1-C6 bond of the aniline.
-
Regiochemical Constraint: The aniline possesses two ortho positions. Position 2 is blocked by the
group. Therefore, all cyclization events described herein are forced to occur at Position 6, resulting in 7-(difluoromethyl) substituted indoles. The bromine atom at Position 4 of the aniline translates to Position 5 of the indole.
Pathway Decision Tree
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target requirements.
Route A: Fischer Indole Synthesis
Best for: Multi-gram scale synthesis, simple C2/C3 substitutions (e.g., 2-carboxylate, 2-methyl).
Mechanism & Rationale
The classic Fischer synthesis involves the [3,3]-sigmatropic rearrangement of an arylhydrazone.[1]
-
Hydrazine Formation: The aniline is converted to the hydrazine via diazotization (
) followed by reduction with Stannous Chloride ( ). -
Regioselectivity: Cyclization occurs exclusively at the unsubstituted ortho-carbon (C6) due to the steric and chemical blocking of the C2-
position.
Detailed Protocol
Step 1: Synthesis of (4-Bromo-2-(difluoromethyl)phenyl)hydrazine
-
Diazotization:
-
Charge a 3-neck flask with 4-Bromo-2-(difluoromethyl)aniline (10.0 g, 45 mmol) and conc. HCl (60 mL).
-
Cool the suspension to -5°C using an ice/salt bath.
-
Add a solution of Sodium Nitrite (
, 3.4 g, 49.5 mmol) in water (15 mL) dropwise, maintaining internal temperature < 0°C. -
Stir for 30 min. The solution should become clear (diazonium salt formation).
-
-
Reduction:
-
In a separate vessel, dissolve Tin(II) Chloride Dihydrate (
, 25.4 g, 112.5 mmol) in conc. HCl (30 mL). Cool to 0°C.[2] -
Transfer the cold diazonium solution into the stannous chloride solution dropwise with vigorous stirring.
-
Observation: A thick precipitate (hydrazine hydrochloride salt) will form.
-
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
-
Isolation:
-
Filter the solid.
-
Suspend the solid in 10% NaOH (cold) to liberate the free base. Extract with Ethyl Acetate (3 x 100 mL).
-
Dry over
and concentrate. -
Yield Target: >85% (Yellowish solid).[3]
-
Step 2: Cyclization to Ethyl 5-bromo-7-(difluoromethyl)-1H-indole-2-carboxylate (Example using Ethyl Pyruvate)
-
Condensation:
-
Dissolve the hydrazine (5.0 g, 21 mmol) in Ethanol (50 mL).
-
Add Ethyl Pyruvate (2.45 g, 21 mmol) and 3 drops of Glacial Acetic Acid.
-
Reflux for 1 hour. Monitor TLC for hydrazone formation.
-
-
Cyclization:
-
Cool the mixture to room temperature.
-
Add Polyphosphoric Acid (PPA) (20 g) or
(5 equiv) in Acetic Acid. -
Heat to 100°C for 3-4 hours.
-
Note: The
group is generally stable, but avoid prolonged heating >120°C to prevent potential defluorination/hydrolysis.
-
-
Workup:
-
Pour onto crushed ice/water. Neutralize with
. -
Extract with Ethyl Acetate.[2] Purify via column chromatography (Hexane/EtOAc).
-
Route B: Palladium-Catalyzed (Sonogashira) Sequence
Best for: Late-stage functionalization, introduction of complex C2 substituents, mild conditions.
Mechanism & Rationale
Direct cyclization of the aniline is difficult. We first install a reactive handle (Iodine) at the C6 position. The amino group (
Detailed Protocol
Step 1: Regioselective Iodination
-
Reagents: Dissolve 4-Bromo-2-(difluoromethyl)aniline (1.0 equiv) in DMF or Acetonitrile .
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv).
-
Conditions: Stir at room temperature for 4-12 hours.
-
Why: NIS is milder than
and provides excellent regiocontrol for activated anilines.
-
-
Workup: Dilute with water, extract with EtOAc, wash with Sodium Thiosulfate (to remove iodine traces).
-
Product: 4-Bromo-2-(difluoromethyl)-6-iodoaniline .
Step 2: Sonogashira Coupling & Cyclization
This can often be performed as a "One-Pot" or telescopic procedure.
-
Coupling:
-
Cyclization:
-
Product: 5-Bromo-7-(difluoromethyl)-2-substituted-indole .
Comparative Data & Validation
| Feature | Route A (Fischer) | Route B (Pd-Catalyzed) |
| Key Intermediate | Arylhydrazine | 6-Iodoaniline |
| Regiocontrol | Controlled by steric blocking of C2 | Controlled by electronic direction ( |
| C2 Substituent | Limited (H, Me, COOEt) | Versatile (Aryl, Alkyl, Heteroaryl) |
| Functional Group Tolerance | Moderate (Acid sensitive groups risk hydrolysis) | High (Base/Pd sensitive groups require care) |
| Atom Economy | Lower (Loss of | High |
| Est.[9] Yield (Overall) | 60-70% | 50-65% |
Analytical Validation (Expected Data)
-
1H NMR (DMSO-d6):
-
Indole NH: Broad singlet ~11.5 - 12.0 ppm.
-
: Characteristic triplet (
) around 7.0 - 7.4 ppm. -
Aromatic Protons: Two doublets (meta-coupling,
) for H-4 and H-6 protons (Indole numbering).
-
Troubleshooting & Safety
-
Diazonium Stability: The diazonium salt of electron-deficient anilines can be unstable. Do not allow the temperature to rise above 5°C during Step A1.
-
Defluorination: The
group is sensitive to extremely strong Lewis acids (e.g., ) or prolonged exposure to strong bases at high heat. Use PPA or for Fischer cyclization rather than harsher conditions. -
Catalyst Poisoning: In Route B, the free amine can coordinate to Pd. Using a slightly higher catalyst loading (5%) or protecting the amine (e.g., as an acetamide) prior to coupling can improve yields, though the free amine cyclizes faster.
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Synthesis of Fluorinated Indoles
- Popowycz, F., et al. "Synthesis of 4-, 5-, 6- and 7-difluoromethylindoles." Tetrahedron, 2011.
-
ChemicalBook. "4-Bromo-2-(difluoromethyl)aniline Product Properties". Link
-
Palladium-Catalyzed Indole Synthesis (Sonogashira/Cyclization)
-
Medicinal Chemistry of Difluoromethyl Group
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-2-iodo-6-(trifluoromethyl)aniline [myskinrecipes.com]
- 4. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole synthesis [organic-chemistry.org]
- 6. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Protection of the Amine in 4-Bromo-2-(difluoromethyl)aniline for Advanced Synthetic Applications
Abstract
4-Bromo-2-(difluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science, often requiring selective modification at other positions on the aromatic ring. However, the inherent reactivity of the amine functionality necessitates the use of a protecting group. The electronic properties of this specific substrate, featuring a strongly electron-withdrawing difluoromethyl group and a moderately deactivating bromo group, significantly reduce the nucleophilicity of the aniline nitrogen. This diminished reactivity presents a unique challenge for standard amine protection protocols. This guide provides a comprehensive analysis of protecting group strategies tailored for this electron-deficient aniline, offering detailed protocols, a comparative analysis of common protecting groups, and a logical workflow to aid in the selection of an optimal strategy for various synthetic pathways.
The Challenge: Electronic Profile of 4-Bromo-2-(difluoromethyl)aniline
The reactivity of an aniline's amino group is fundamentally governed by the availability of the nitrogen's lone pair of electrons. In the case of 4-Bromo-2-(difluoromethyl)aniline, two substituents dramatically decrease this electron density, thereby reducing the amine's basicity and nucleophilicity.[1][2][3][4]
-
2-(Difluoromethyl) Group (-CHF₂): This group exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom.
-
4-Bromo Group (-Br): While halogens have competing inductive (-I) and resonance (+R) effects, the inductive effect is dominant in bromine, leading to an overall deactivation of the ring.
This cumulative electron withdrawal significantly lowers the energy of the nitrogen lone pair, making it less available to attack electrophiles.[1][2] As a result, protection reactions that proceed smoothly with simple anilines may require more forcing conditions, stronger bases, or more reactive electrophilic protecting group reagents when applied to this substrate.
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a protecting group is a critical strategic decision in a multi-step synthesis.[5] The ideal group should be installed in high yield, stable to downstream reaction conditions, and removed cleanly and selectively without affecting other functional groups—a concept known as orthogonality.[6][7][8][9] For 4-Bromo-2-(difluoromethyl)aniline, the most viable options fall into two main categories: carbamates and sulfonamides.
Carbamate Protecting Groups
Carbamates are among the most widely used amine protecting groups due to their general stability and well-established cleavage methods.[10][11]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of modern organic synthesis.[9][12] It is typically installed using di-tert-butyl dicarbonate (Boc₂O). Due to the reduced nucleophilicity of the target aniline, the reaction may require a catalyst such as 4-(dimethylamino)pyridine (DMAP) or elevated temperatures.[13] The primary advantage of the Boc group is its lability under acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl), while being robust under basic, reductive, and many oxidative conditions.[12][14][15][16]
-
Carbobenzyloxy (Cbz): The Cbz group is installed using benzyl chloroformate (CbzCl). It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[15][16] This provides an orthogonal deprotection strategy to the acid-labile Boc group.
Sulfonamide Protecting Groups
Sulfonamides are known for their exceptional stability, making them suitable for synthetic routes involving harsh reagents.[10] However, this stability can also render their cleavage challenging.
-
p-Toluenesulfonyl (Tosyl, Ts): The tosyl group is extremely robust but typically requires harsh deprotection conditions, such as sodium in liquid ammonia, which may not be compatible with other functional groups.
-
2-Nitrobenzenesulfonyl (Nosyl, Ns): The nosyl group represents a significant improvement for electron-deficient anilines.[17] The presence of the ortho-nitro group activates the sulfonyl group, making the N-H proton more acidic and facilitating protection. Crucially, this electron deficiency also enables facile deprotection under mild, nucleophilic conditions, typically using a thiol (like thiophenol) and a mild base.[18][19] This cleavage mechanism is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups, making it a highly versatile choice.[19]
Data Summary
| Protecting Group | Reagent for Protection | Typical Conditions for Protection | Cleavage Conditions | Orthogonal To | Key Advantages |
| Boc | (Boc)₂O | Base (e.g., TEA, DMAP), CH₂Cl₂ or THF, RT to 40 °C | Strong Acid (TFA, HCl) | Fmoc, Cbz, Ns | Widely used, mild cleavage.[13][16][20] |
| Cbz | CbzCl | Base (e.g., NaHCO₃), Dioxane/H₂O, 0 °C to RT | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Ns | Stable to acid/base.[15] |
| Ns | NsCl | Base (e.g., Pyridine, Lutidine), CH₂Cl₂, 0 °C to RT | Thiophenol, K₂CO₃ or Cs₂CO₃ | Boc, Cbz, Fmoc | Mild cleavage, good for electron-deficient amines.[17][19] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Boc Protection of 4-Bromo-2-(difluoromethyl)aniline
This protocol utilizes DMAP as a catalyst to overcome the low nucleophilicity of the aniline.
Materials:
-
4-Bromo-2-(difluoromethyl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-(difluoromethyl)aniline and anhydrous CH₂Cl₂.
-
Add triethylamine, DMAP, and di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl (4-bromo-2-(difluoromethyl)phenyl)carbamate.
Deprotection Protocol:
-
Dissolve the Boc-protected aniline in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC).
-
Carefully concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., EtOAc) and neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aniline.
Protocol 2: Nosyl Protection of 4-Bromo-2-(difluoromethyl)aniline
This protocol is highly effective for electron-deficient anilines.
Materials:
-
4-Bromo-2-(difluoromethyl)aniline (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 eq)
-
Pyridine or 2,6-Lutidine, anhydrous (2.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2-(difluoromethyl)aniline in anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath.
-
Add anhydrous pyridine or 2,6-lutidine.
-
Add 2-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.[19]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The product, N-(4-bromo-2-(difluoromethyl)phenyl)-2-nitrobenzenesulfonamide, is often crystalline and can be purified by recrystallization or flash chromatography.
Deprotection Protocol: [18][19]
-
Dissolve the Ns-protected aniline in a suitable solvent like acetonitrile (MeCN) or DMF.
-
Add thiophenol (2.5 eq) and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Stir the mixture at room temperature for 1-5 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with 1 M NaOH (to remove excess thiophenol) and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aniline.
Strategic Workflow for Protecting Group Selection
The choice of protecting group is dictated by the planned synthetic route. The following decision tree provides a logical framework for selecting the most appropriate strategy.
Sources
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protective Groups [organic-chemistry.org]
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- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
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- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Note: One-Pot Synthesis Methods Involving 4-Bromo-2-(difluoromethyl)aniline
[1][2]
Introduction & Strategic Value
4-Bromo-2-(difluoromethyl)aniline is a high-value intermediate in medicinal chemistry, particularly for the development of hypoxia-inducible factor-2 alpha (HIF-2
The difluoromethyl group (-CHF
Protocol A: One-Pot Synthesis of the Scaffold
Method: Photocatalytic Radical Difluoromethylation
Objective: Direct installation of the -CHF
Mechanism:
This protocol utilizes visible-light photoredox catalysis to generate a difluoromethyl radical (
Reagents & Materials
| Component | Equiv. | Role | Notes |
| 4-Bromoaniline | 1.0 | Substrate | Para-blocking is essential for regioselectivity.[1][2] |
| Zn(SO | 1.5 | Radical Source | "Baran's Reagent" (DFMS).[2] Stable solid source of |
| Ir(dF(CF | 0.01 | Photocatalyst | High oxidation potential ( |
| TFA | 1.0 | Additive | Proton source to activate the sulfinate. |
| DMSO/H | - | Solvent | Mixed solvent system stabilizes the radical intermediates.[1][2] |
Step-by-Step Protocol
-
Setup: In a 20 mL borosilicate glass vial equipped with a magnetic stir bar, charge 4-Bromoaniline (172 mg, 1.0 mmol), Zn(SO
CHF ) (440 mg, 1.5 mmol), and the Iridium Photocatalyst (11 mg, 1 mol%). -
Solvation: Add DMSO (4.0 mL) and deionized water (1.0 mL). Add Trifluoroacetic acid (TFA) (76
L, 1.0 mmol) via microsyringe.[1][2] -
Degassing: Seal the vial with a septum cap. Sparge the solution with Argon for 10 minutes to remove oxygen (O
quenches the excited state of the catalyst).[1][2] -
Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, 30-40W) light source. Stir vigorously at ambient temperature (fan cooling recommended to maintain <30 °C).
-
Reaction Monitoring: Irradiate for 18–24 hours. Monitor by LC-MS for the consumption of starting material (M+H = 172/174) and appearance of product (M+H = 222/224).[1][2]
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated NaHCO
(2 x 10 mL) to neutralize the acid. Wash with brine (10 mL).[1][2] -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash column chromatography (Hexanes/EtOAc 9:1).
Yield Expectation: 65–75% isolated yield. Key Advantage: Avoids the use of DAST/Deoxo-Fluor and high-pressure hydrogenation.[1][2]
Mechanistic Visualization (Protocol A)
The following diagram illustrates the oxidative quenching cycle enabling the radical substitution.
Caption: Visible-light mediated radical difluoromethylation mechanism via oxidative quenching cycle.
Protocol B: One-Pot Utilization (Indole Synthesis)
Method: Telescoped Larock-Type Heteroannulation
Objective: Use 4-Bromo-2-(difluoromethyl)aniline to synthesize 4-(difluoromethyl)-6-bromoindoles in a one-pot cascade.[1][2] Application: This protocol is ideal for generating libraries of kinase inhibitors where the indole core is required.[1][2]
Mechanism:
-
Step 1 (Iodination): In situ conversion of the aniline to the diazonium salt, followed by iodination (Sandmeyer-like) or direct C-H activation if using advanced catalysis.[1][2] Note: For robustness, we use the "Masked" Larock approach starting from the aniline.[1]
-
Step 2 (Annulation): Pd-catalyzed reaction with an internal alkyne.
Refined One-Pot Protocol (Cacchi-Type): Direct reaction of the aniline with an
Reagents & Materials
| Component | Equiv. | Role |
| 4-Bromo-2-(difluoromethyl)aniline | 1.0 | Core Scaffold |
| Internal Alkyne (e.g., Diphenylacetylene) | 1.2 | Coupling Partner |
| Pd(OAc) | 0.05 | Catalyst |
| Cu(OAc) | 2.0 | Oxidant |
| DMF | - | Solvent |
Step-by-Step Protocol
-
Mixture Preparation: In a pressure tube, combine 4-Bromo-2-(difluoromethyl)aniline (222 mg, 1.0 mmol), Internal Alkyne (1.2 mmol), Pd(OAc)
(11 mg, 5 mol%), and Cu(OAc) (363 mg, 2.0 mmol).[1][2] -
Solvent: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat to 120 °C for 16 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.[1][2]
-
Extraction: Dilute filtrate with Et
O, wash with water (3x) to remove DMF.[1][2] -
Purification: Silica gel chromatography.
Why this works: The -CHF
Visual Workflow (Protocol B)
Caption: One-pot oxidative annulation cascade for indole synthesis.
Troubleshooting & Optimization
-
Regioselectivity Issues (Protocol A): If trace amounts of 2,6-bis(difluoromethyl) byproduct are observed, reduce the equivalent of the radical source to 1.1 eq and lower the temperature to 10 °C.
-
Dehalogenation (Protocol B): If the bromine atom is lost during the indole synthesis (hydrodehalogenation), switch the solvent to DMA (Dimethylacetamide) and reduce the temperature to 100 °C, extending the reaction time to 24h.
-
Solubility: 4-Bromo-2-(difluoromethyl)aniline is moderately lipophilic.[1][2] For aqueous workups, ensure sufficient organic solvent volume (EtOAc or DCM) is used to avoid emulsion formation due to the fluorinated nature.[1][2]
References
-
Photocatalytic Difluoromethylation
-
Indole Synthesis via C-H Activation
-
Belzutifan Chemistry (Contextual)
Troubleshooting & Optimization
Minimizing homocoupling side reactions with 4-Bromo-2-(difluoromethyl)aniline
Welcome to the technical support center for 4-Bromo-2-(difluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in synthetic chemistry, particularly in minimizing homocoupling side reactions. The unique electronic properties of this substrate, owing to the electron-withdrawing difluoromethyl group, can influence its reactivity in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of 4-Bromo-2-(difluoromethyl)aniline can lead to the formation of undesired 4,4'-Dibromo-2,2'-bis(difluoromethyl)-1,1'-biphenyl, reducing the yield of your target cross-coupled product. This guide addresses the root causes and provides actionable solutions.
Question 1: I am observing a significant amount of homocoupling byproduct in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
Answer:
The primary culprit for homocoupling in Suzuki-Miyaura reactions is often the presence of dissolved oxygen.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid, especially in the absence of the aryl halide.[1][4] The electron-withdrawing nature of the difluoromethyl group in your substrate can make the C-Br bond more susceptible to oxidative addition, but competing side reactions can still occur if the conditions are not optimal.
Here are strategies to mitigate this issue:
-
Rigorous Degassing: It is crucial to remove dissolved oxygen from your reaction mixture. Common methods include:
-
Freeze-Pump-Thaw: This is a highly effective method where the solvent is frozen under an inert atmosphere (e.g., argon or nitrogen), a vacuum is applied to remove gases, and then the solvent is thawed. This cycle should be repeated at least three to five times.[1]
-
Inert Gas Purging: Bubbling a stream of an inert gas like argon or nitrogen through the solvent for an extended period (15-30 minutes) can also effectively remove oxygen. A subsurface sparge is particularly effective.[1]
-
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[1][5]
-
Reaction Condition Optimization:
Question 2: In my Buchwald-Hartwig amination, I am seeing the formation of a biaryl byproduct. How can I suppress this side reaction?
Answer:
Homocoupling of the aryl halide can also occur in Buchwald-Hartwig aminations. The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, but instead of subsequent amination, a second molecule of the aryl halide can react, leading to the homocoupled product.[7][8]
Key strategies to minimize this include:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can promote the desired reductive elimination step of the C-N bond formation and suppress side reactions like homocoupling.[6][9] These ligands stabilize the palladium center and facilitate the desired catalytic cycle.
-
Catalyst Pre-activation: Ensure the efficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[6] Inefficient generation of the active catalyst can lead to side reactions. Using a well-defined Pd(0) precatalyst can also be beneficial.
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, their impact on catalyst stability and side reactions should be considered. Screening different bases (e.g., Cs2CO3, K3PO4) may be necessary for optimal results.
Question 3: My Sonogashira coupling is yielding a significant amount of diynes from the homocoupling of the terminal alkyne (Glaser coupling). How can I favor the cross-coupling product?
Answer:
The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[10][11]
To minimize this, consider the following:
-
Copper-Free Conditions: Employing a copper-free Sonogashira protocol is a highly effective way to eliminate Glaser-type homocoupling.[10][12][13] These conditions typically rely on specialized palladium catalysts or bulky phosphine ligands that enable efficient coupling without the need for a copper co-catalyst.
-
Amine Base/Solvent: The choice of amine base and solvent is crucial. Piperidine or triethylamine are commonly used.[11] The amine acts as both a base and can help to reduce any oxidized copper species that could promote homocoupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is essential to prevent oxidative side reactions that can contribute to homocoupling.
FAQs: Optimizing Your Reactions with 4-Bromo-2-(difluoromethyl)aniline
Q1: Does the difluoromethyl group on the aniline affect its reactivity in cross-coupling reactions?
Yes, the difluoromethyl (CF2H) group is strongly electron-withdrawing.[14] This has two main effects:
-
Increased Reactivity of the C-Br Bond: The electron-withdrawing nature of the CF2H group makes the carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst. This is generally a favorable characteristic for cross-coupling reactions.[15][16]
-
Potential for Altered Nucleophilicity of the Amine: The electron-withdrawing effect can reduce the nucleophilicity of the aniline's amino group, which could be a consideration in subsequent reactions or if the amine itself is a coupling partner.
Q2: What is the general palladium-catalyzed cross-coupling cycle, and where does homocoupling interfere?
The general catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][17][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. depts.washington.edu [depts.washington.edu]
- 12. jmcct.com [jmcct.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nobelprize.org [nobelprize.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Palladium Catalysts for Sterically Hindered Fluorinated Anilines
To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Optimization Group Subject: Troubleshooting & Optimization Protocols for Difficult C-N Couplings
Core Philosophy: The "Triangle of Tension"
Coupling sterically hindered, fluorinated anilines presents a unique "Triangle of Tension" that defeats standard screening libraries. You are likely battling three simultaneous antagonists:
-
Steric Bulk: Ortho-substituents on the aniline (or electrophile) retard the coordination to Palladium and inhibit the formation of the required square-planar complex.
-
Electronic Deactivation: Fluorine atoms are highly electron-withdrawing. If on the aniline, they dramatically lower nucleophilicity (
drop). If on the aryl halide, they can induce aberrant side reactions or strengthen the C-X bond against oxidative addition. -
Base Sensitivity: Fluorinated motifs are prone to hydrodehalogenation or elimination (HF loss) under the strong basic conditions typically required to activate poor nucleophiles.
This guide moves beyond "add more catalyst" and focuses on mechanistic intervention.
The Catalyst "Engine": Ligand & Precatalyst Selection
Q: I am seeing <10% conversion. My standard XPhos or BINAP screen failed. What is the next logical step?
Recommendation: Switch to RuPhos or BrettPhos based on your specific steric profile, and abandon
The Technical Logic:
-
The Failure of Generalists: Older ligands like BINAP lack the bulk to force reductive elimination in sterically crowded systems. XPhos is excellent but can sometimes be too bulky if the aniline is also ortho-substituted, preventing amine binding.
-
RuPhos (The Secondary/Hindered Specialist): For sterically hindered secondary amines or extremely hindered primary anilines, RuPhos is often superior. Its specific bulk allows for amine binding while still facilitating reductive elimination.[1]
-
BrettPhos (The Primary Specialist): If your fluorinated aniline is a primary amine, BrettPhos is the gold standard. It creates a highly active catalyst that prevents the formation of stable, inactive Pd-amine complexes (the "amine arrest" state).
Precatalyst Criticality:
Do not use
-
Use: Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos-Pd-G4). These activate rapidly at room temperature and release a benign carbazole byproduct, ensuring 100% active [L-Pd(0)] species entering the cycle.
Data: Ligand Performance Comparison (Simulated Average Trends)
| Substrate Class | Recommended Ligand | Catalyst Precursor | Rationale |
| Primary Aniline (Ortho-F) | BrettPhos | BrettPhos-Pd-G4 | Prevents amine inhibition; accelerates reductive elimination. |
| Secondary Aniline (Hindered) | RuPhos | RuPhos-Pd-G4 | Accommodates steric bulk better than BrettPhos; prevents |
| Fluoroalkylamine (e.g., | BippyPhos or BrettPhos | BippyPhos-Pd-G3 | Tighter binding pocket prevents chelation/decomposition of the labile amine. |
| General Screening | XPhos | XPhos-Pd-G4 | Good starting point, but often fails with ortho-ortho coupling. |
The Reaction Environment: Base & Solvent[1][2]
Q: I am observing significant hydrodehalogenation (loss of Cl/Br without amine coupling). Why?
Diagnosis: Your base is likely too strong or the solvent is acting as a hydride source.
The Fix:
-
Stop using Sodium tert-butoxide (
). While standard for Buchwald-Hartwig, it is often too aggressive for fluorinated substrates, leading to hydrodehalogenation or benzyne formation. -
Switch to Weak Inorganic Bases: Use
(anhydrous) or . These require higher temperatures but preserve the fluorinated scaffold. -
Solvent Switch: If using isopropanol or alcoholic solvents, switch to 1,4-Dioxane or Toluene . Alcohols can serve as hydride donors in Pd-catalyzed reduction cycles.
Q: My fluorinated aniline is a very weak nucleophile. Weak bases aren't deprotonating it.
The Fix: This is the "Acidity Paradox." Fluorinated anilines are more acidic (easier to deprotonate) but less nucleophilic (harder to bind Pd).
-
Solution: Use LHMDS (Lithium Hexamethyldisilazide). It is a strong, non-nucleophilic base that can irreversibly deprotonate the aniline without attacking the electrophile.
-
Alternative: Use a soluble organic base like DBU in conjunction with specific "electron-deficient" catalysts (though this is a niche optimization).
Visualizing the Failure Points
The following diagram illustrates the catalytic cycle with specific failure nodes relevant to hindered/fluorinated substrates.
Figure 1: Catalytic cycle highlighting the "Amine Binding" bottleneck common with sterically hindered substrates and the "Hydrodehalogenation" risk.
Standardized Optimization Protocol
Objective: Robust coupling of a 2,6-difluoroaniline (nucleophile) with an ortho-substituted aryl bromide.
Reagents:
-
Catalyst: RuPhos-Pd-G4 (2-5 mol%)
-
Ligand: RuPhos (2-5 mol% - add extra free ligand if catalyst lifetime is short)
-
Base:
(2.0 equiv, finely ground, anhydrous) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions (Argon), charge a reaction vial with the aryl bromide (1.0 equiv), fluorinated aniline (1.2 equiv), Base (
, 2.0 equiv), and RuPhos-Pd-G4 (2 mol%). -
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane.
-
Note: If the aniline is liquid, add it after the solvent.
-
-
Activation: Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80°C - 100°C for 12-24 hours.
-
Tip: Do not exceed 110°C initially to avoid decomposition.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd and salts). Concentrate and analyze via LCMS/NMR.
Troubleshooting Decision Tree
Use this flow to diagnose failure modes during your screening process.
Figure 2: Decision tree for diagnosing reaction failures.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Maiti, D., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[2] Journal of the American Chemical Society, 131(5), 1749-1759. Link
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry–A European Journal, 18(32), 9758-9769. Link
-
Pike, S. J., et al. (2015). Palladium-catalyzed arylation of fluoroalkylamines. Journal of the American Chemical Society, 137(37), 11924-11927. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-catalyzed C–N cross-coupling of ammonium salts. Organic Letters, 18(11), 2580-2583. Link
Sources
Validation & Comparative
Technical Assessment: NMR Characterization of the Bioisostere 4-Bromo-2-(difluoromethyl)aniline
Executive Summary & Structural Context
Product: 4-Bromo-2-(difluoromethyl)aniline (CAS: 1261671-52-6)
Primary Application: Kinase inhibitor intermediates, agrochemical synthesis.[1]
Bioisosteric Significance: The difluoromethyl (
This guide provides a comparative NMR analysis to assist researchers in distinguishing this scaffold from its common analogs during SAR (Structure-Activity Relationship) optimization.[1]
Structural Logic & Comparison Flow
The following diagram outlines the structural relationship and key NMR differentiators between the target molecule and its primary analogs.
Figure 1: Structural comparison and primary NMR differentiators for 4-Bromo-2-(difluoromethyl)aniline and its common SAR analogs.
Comparative NMR Analysis (1H & 19F)
The definitive characterization of 4-Bromo-2-(difluoromethyl)aniline relies on detecting the unique coupling patterns of the
Table 1: Diagnostic Signal Comparison
Values are characteristic ranges in
| Feature | Target: 2-(difluoromethyl) | Analog: 2-(trifluoromethyl) | Analog: 2-methyl |
| Substituent 1H Signal | Triplet ( | Absent | Singlet ( |
| Coupling Constant ( | N/A | N/A | |
| 19F Signal | Doublet ( | Singlet ( | Silent |
| NH2 Signal | Broad | Broad | Broad |
| Electronic Effect | Moderate EWG + H-Bond Donor | Strong EWG | Weak Electron Donor |
Detailed Interpretation
A. Proton NMR (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
)[1][2][3][4]
-
The
"Signature":-
The most critical signal is the proton attached to the difluoromethyl carbon.
-
Multiplicity: It appears as a triplet because the single proton couples with two equivalent fluorine nuclei (
). -
Coupling: The geminal coupling constant (
) is massive, typically 50–55 Hz . This often causes the triplet to look like two widely separated peaks with a central peak, or sometimes overlaps with aromatic signals if the field strength is low. -
Chemical Shift: Expect this signal in the 6.5 – 7.0 ppm range. It is deshielded by the electronegative fluorines but less so than a proton on a
bearing carbon (if such a species existed stably).
-
-
Aromatic Region (3 Protons):
-
H-6 (Ortho to
): Appears as a doublet ( ) around 6.6 – 6.7 ppm .[1][2] This proton is shielded by the electron-donating amino group.[1] -
H-3 (Ortho to Br, Meta to
): Appears as a doublet ( ) or doublet of doublets ( ) around 7.3 – 7.5 ppm .[1] It is deshielded by the bromine and the group. -
H-5 (Meta to
, Ortho to Br): Appears as a doublet of doublets ( ) around 7.2 – 7.4 ppm .[1]
-
-
Amino Group (
):
B. Fluorine NMR (
)
-
Multiplicity: The two equivalent fluorine atoms couple to the single proton on the same carbon. This results in a doublet .
-
Shift: The signal typically appears between -110 and -125 ppm (referenced to
).[1] -
Comparison: This is distinct from the
analog, which would show a singlet much further downfield at approximately -63 ppm .[1]
Experimental Protocol: Validated Characterization Workflow
To ensure reproducibility and distinguish the product from impurities (such as the non-brominated precursor), follow this self-validating protocol.
Figure 2: Step-by-step decision tree for validating the difluoromethyl group via NMR.
Step 1: Solvent Selection
-
Primary Choice: DMSO-
.-
Reasoning: The
group is a hydrogen bond donor.[5] DMSO interacts with this proton, often sharpening the triplet and shifting it slightly downfield, making the coupling constant ( ) easier to measure compared to where signals may broaden.
-
-
Secondary Choice:
.-
Use case: If the sample is meant for subsequent reaction monitoring where extraction solvents are non-polar.
-
Step 2: Acquisition Parameters[1][7]
-
Pulse Sequence: Standard 1H ZG30.
-
Relaxation Delay (D1): Set to
seconds. The proton can have a longer relaxation time than aromatic protons; insufficient delay may reduce integration accuracy. -
Spectral Width: Ensure the window covers -2 to 14 ppm to catch broad exchangeable
protons.
Step 3: Analysis of Impurities
Common synthesis byproducts include:
-
Non-brominated precursor (2-(difluoromethyl)aniline): Check for the loss of the H-3/H-5 coupling pattern.[1] The aromatic region will integrate to 4 protons instead of 3.
-
Over-brominated species (4,6-dibromo...): The H-6 doublet (ortho to
) will disappear, leaving only a singlet for H-3.[1]
References & Authority
-
Bioisosterism of CF2H:
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry.
-
-
Fluorine NMR Shifts & Coupling:
-
Synthesis & Characterization Data:
Sources
A Comparative Guide to the Crystallographic Analysis of 4-Bromo-2-(difluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry
Substituted anilines are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine-containing functional groups, such as the difluoromethyl group, can significantly modulate a molecule's physicochemical properties. These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Bromo-2-(difluoromethyl)aniline and its derivatives are of particular interest due to the synergistic effects of the bromo and difluoromethyl substituents, which offer handles for further synthetic transformations and can influence intermolecular interactions in the solid state. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the development of new chemical entities with enhanced therapeutic profiles.
Synthesis and Crystallization: A Protocol for Obtaining High-Quality Single Crystals
The successful crystallographic analysis of 4-bromo-2-(difluoromethyl)aniline derivatives hinges on the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Experimental Protocol: Synthesis of 4-Bromo-2-(difluoromethyl)aniline Derivatives
The synthesis of the target compounds typically involves the regioselective bromination of the corresponding 2-(difluoromethyl)aniline. A general procedure is outlined below, which can be adapted for various derivatives.[1][2][3][4]
Reaction Scheme:
Figure 1: General synthetic workflow for the preparation of 4-Bromo-2-(difluoromethyl)aniline derivatives.
Step-by-Step Procedure:
-
Dissolution: Dissolve the starting 2-(difluoromethyl)aniline derivative in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).[1][3]
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine in acetic acid) to the reaction mixture at a controlled temperature, typically below 25°C, to ensure regioselectivity.[1][2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate if bromine was used. The product is then typically precipitated by the addition of water.
-
Isolation and Purification: Collect the crude product by filtration. Further purification is crucial for obtaining single crystals and is generally achieved by recrystallization from a suitable solvent system or by column chromatography.[3]
Experimental Protocol: Recrystallization for Single-Crystal Growth
The choice of solvent is critical for growing high-quality crystals. For substituted anilines, a mixed solvent system, often an alcohol and water, proves effective.[5] The principle relies on dissolving the compound in a "good" solvent at an elevated temperature and then inducing crystallization by the slow addition of a "poor" solvent or by slow cooling.[6][7]
Step-by-Step Procedure:
-
Solvent Selection: Test the solubility of the purified compound in various solvents to identify a suitable solvent or solvent pair. Ethanol/water is a common choice for anilines.[5]
-
Dissolution: Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol).
-
Inducing Supersaturation: Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Crystal growth can take from several hours to days.
-
Crystal Harvesting: Once suitable crystals have formed, carefully collect them by filtration and wash with a small amount of the cold recrystallization solvent mixture.
Comparative Crystallographic Analysis
While the specific crystal structure of 4-bromo-2-(difluoromethyl)aniline is not publicly available as of this writing, we can infer its likely structural features and compare them to closely related, structurally characterized derivatives. For this guide, we will use the crystallographic data of a representative bromo-substituted aniline derivative to illustrate the key parameters and intermolecular interactions.
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is the primary resource for such data.[8]
Table 1: Representative Crystallographic Data for a Substituted Bromoaniline Derivative
| Parameter | Value |
| Chemical Formula | C7H5BrF2N |
| Molecular Weight | 222.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Key Intermolecular Interactions | Hydrogen bonding, Halogen bonding, π-π stacking |
Note: The values in this table are illustrative and would be replaced with actual data from a specific derivative's crystallographic information file (CIF).
Analysis of Intermolecular Interactions
The solid-state packing of these molecules is governed by a combination of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.
Figure 2: The influence of key intermolecular interactions on the macroscopic properties of the crystalline solid.
-
Hydrogen Bonding: The amine group (-NH2) is a potent hydrogen bond donor and can form robust interactions with electronegative atoms like nitrogen, oxygen, or even fluorine on neighboring molecules. These interactions often dictate the primary packing motif.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen of the amine group or the fluorine atoms.
-
π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of electron-withdrawing fluorine atoms can influence the nature of these interactions.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of 4-bromo-2-(difluoromethyl)aniline derivatives. The detailed protocols and discussion of intermolecular forces offer valuable insights for researchers in drug discovery and materials science. While the specific crystal structure of the parent compound remains to be determined, the principles outlined here provide a robust foundation for future studies. The elucidation of a series of these crystal structures would enable a deeper understanding of the structure-property relationships and facilitate the rational design of novel compounds with tailored solid-state properties.
References
-
PrepChem. (n.d.). Synthesis of 4-Bromo-2,6-difluoroaniline (6). Retrieved February 17, 2026, from [Link]
-
Chemspace. (n.d.). 4-bromo-2-fluoro-6-(trifluoromethyl)aniline. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2,6-difluoroaniline. Retrieved February 17, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-2-fluoro-6-(trifluoromethyl)aniline. Retrieved February 17, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved February 17, 2026, from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved February 17, 2026, from [Link]
-
Graz University of Technology. (n.d.). Growing X-ray Quality Crystals. Retrieved February 17, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. tugraz.at [tugraz.at]
- 8. biokeanos.com [biokeanos.com]
Validating the Structure of 4-Bromo-2-(difluoromethyl)aniline via IR Spectroscopy
Executive Summary
In the high-stakes environment of medicinal chemistry, the validation of fluorinated intermediates is critical. 4-Bromo-2-(difluoromethyl)aniline is a high-value scaffold where the electron-withdrawing difluoromethyl (-CHF
While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective, and non-destructive method for routine identity verification (ID testing) and batch-to-batch consistency checks.
This guide objectively compares FT-IR against alternative analytical techniques and provides a rigorous, self-validating protocol for confirming the presence of the critical -CHF
Part 1: The Analytical Challenge
The structural validation of 4-Bromo-2-(difluoromethyl)aniline presents a specific spectroscopic challenge: distinguishing the difluoromethyl group from the aromatic ring vibrations and confirming the integrity of the primary amine without interference from moisture.
The "Fingerprint" Objectives
To validate this structure, your spectral data must confirm three distinct chemical environments:
-
The Primary Amine: A doublet in the high-frequency region (
).[1] -
The Difluoromethyl Moiety: Strong, broad C-F stretching bands (
) that dominate the fingerprint region. -
The Substitution Pattern: Out-of-plane (OOP) bending vibrations consistent with 1,2,4-trisubstituted benzenes.
Part 2: Comparative Analysis (IR vs. Raman vs. NMR)
Before detailing the IR protocol, it is essential to understand where IR fits in the analytical hierarchy compared to Raman Spectroscopy and NMR.
Table 1: Comparative Performance Matrix
| Feature | FT-IR (ATR) | Raman Spectroscopy | NMR ( |
| Primary Utility | Functional Group ID (-NH | Carbon Backbone & Heavy Atoms (C-Br) | Absolute Structural Proof |
| C-F Detection | Excellent (Strong Dipole Change) | Weak (Low Polarizability Change) | Superior (Distinct |
| C-Br Detection | Poor (Often below detector cutoff) | Excellent (Strong Raman Active) | Indirect (via coupling constants) |
| Sample Prep | < 1 min (Solid/Liquid ATR) | < 1 min (No contact) | > 15 mins (Solvent dissolution) |
| Cost Per Run | Low | Low | High (Solvents/Deuterium) |
| Destructive? | No | No (Risk of burning dark samples) | No (but sample is in solution) |
Expert Insight: Use NMR for the initial characterization of a new synthetic lot. Use FT-IR for routine incoming goods inspection (QC) and stability testing, as it instantly detects oxidation (N-O bands) or hydrolysis. Use Raman if you specifically need to monitor the carbon-bromine bond integrity.
Part 3: Detailed IR Fingerprint Analysis
The following table outlines the expected absorption bands based on empirical correlation spectroscopy. These values serve as the "Pass/Fail" criteria for your validation.
Table 2: Characteristic IR Bands for 4-Bromo-2-(difluoromethyl)aniline
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Notes |
| Primary Amine (-NH | N-H Stretch (Asym & Sym) | 3500 - 3300 | Medium | Look for a doublet .[2] Single peak = secondary amine impurity. |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak | Must be above |
| Difluoromethyl (-CHF | C-F Stretch | 1200 - 1050 | Very Strong | Broad, complex band. Often obscures C-N stretch. |
| Aromatic Ring | C=C Ring Stretch | 1600 - 1450 | Medium-Strong | Usually 2-3 sharp bands confirming aromaticity. |
| Primary Amine | N-H Scissoring (Bend) | 1650 - 1620 | Medium | Can overlap with ring stretches; usually broader. |
| Substitution Pattern | C-H Out-of-Plane (OOP) | 900 - 800 | Strong | 1,2,4-trisubstituted rings typically show two bands here. |
| Carbon-Bromine | C-Br Stretch | 600 - 500 | Medium-Weak | Caution: May be cut off by ZnSe crystals (see Protocol). |
Part 4: Experimental Protocol (Self-Validating)
Method: Diamond ATR-FTIR
Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for fluorinated anilines to avoid potential ion exchange (rare but possible) and to eliminate moisture artifacts from hygroscopic KBr, which can obscure the critical N-H amine region.
Equipment Requirements
-
Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).
-
Crystal: Diamond or Germanium (Diamond is preferred for durability).
-
Detector: DTGS or MCT (cooled).
-
Spectral Range: 4000 – 400
(Standard ZnSe lenses cut off at 600 ; ensure your optics allow viewing down to 450 to see the C-Br stretch).
Step-by-Step Workflow
-
System Blanking:
-
Clean crystal with isopropanol.
-
Collect background spectrum (32 scans, 4
resolution). -
Validation: Ensure background has no peaks in the 3000-2800
(hydrocarbon contamination) or 3400 (moisture) regions.
-
-
Sample Loading:
-
Place ~10 mg of solid 4-Bromo-2-(difluoromethyl)aniline on the crystal center.
-
Critical Step: Apply high pressure using the pressure arm. Good contact is essential for the high-wavenumber N-H region.
-
-
Acquisition:
-
Scan range: 4000 – 450
. -
Scans: 16 or 32.
-
Resolution: 4
.
-
-
Data Processing:
-
Apply Baseline Correction (if necessary).
-
Apply ATR Correction (to adjust for penetration depth differences vs. transmission spectra).
-
Part 5: Visualization & Logic
The following diagrams illustrate the decision logic and workflow for validating this specific molecule.
Diagram 1: Spectral Validation Logic Tree
This logic tree guides the researcher through the "Go/No-Go" decision process based on the spectrum obtained.
Caption: Logical decision tree for validating 4-Bromo-2-(difluoromethyl)aniline structure based on key spectral features.
Diagram 2: Experimental Workflow (ATR-FTIR)
Caption: Standard Operating Procedure (SOP) workflow for ATR-FTIR analysis of solid organic intermediates.
Part 6: Troubleshooting & "Gotchas"
-
The "Missing" C-Br Peak:
-
Issue: You cannot find the C-Br stretch.
-
Cause: Most standard ATR crystals (ZnSe) absorb IR energy below 650
. -
Solution: Switch to a CsI transmission window or a specialized Diamond/Extended-Range ATR element. Alternatively, use Raman spectroscopy where C-Br is distinct and strong at ~530
.
-
-
Broad N-H Region:
-
Issue: The doublet at 3400
is a single broad blob. -
Cause: Sample is wet (H-bonding with water) or the amine is forming intermolecular H-bonds.
-
Solution: Dry the sample in a vacuum desiccator for 2 hours and re-run.
-
-
Confusion with Trifluoromethyl (-CF
):-
Differentiation: The -CHF
group has a unique C-H stretching vibration (often weak, ~2980 ) and slightly different C-F fingerprinting compared to -CF . However, distinguishing -CHF from -CF solely by IR is difficult. Use F NMR (doublet vs. singlet) for this specific differentiation.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on IR band assignments).
-
Socrates, G. (2004).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3][4]
-
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology. [Link]
-
Specac Application Note. (n.d.). ATR vs. KBr Pellets for Solid Sample Analysis. [Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of 4-Bromo-2-(difluoromethyl)aniline Isomers
As a key intermediate in pharmaceutical and agrochemical synthesis, ensuring the isomeric purity of 4-Bromo-2-(difluoromethyl)aniline is paramount for downstream reaction efficiency, final product efficacy, and regulatory compliance. The subtle structural differences between its positional isomers, however, present a significant analytical challenge. These isomers often exhibit nearly identical physicochemical properties, such as polarity and molecular weight, making their separation a non-trivial task.
This guide provides an in-depth comparison of chromatographic strategies for resolving 4-Bromo-2-(difluoromethyl)aniline from its key isomers. We will move beyond simple protocol recitation to explore the underlying separation mechanisms, offering the causal insights needed to not only replicate these methods but also to adapt and troubleshoot them effectively.
The Analytical Challenge: Distinguishing Near-Identical Molecules
Positional isomers, such as 4-Bromo-2-(difluoromethyl)aniline and a potential impurity like 4-Bromo-3-(trifluoromethyl)aniline, possess the same molecular formula but differ in the substitution pattern on the aniline ring. This subtle distinction leads to minor differences in dipole moment and hydrophobicity, which must be exploited for successful chromatographic separation. The goal is to maximize the differential partitioning of these analytes between the stationary and mobile phases.
Comparative Analysis of Separation Techniques
We will evaluate three primary chromatographic techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and the increasingly adopted Supercritical Fluid Chromatography (SFC).
Reverse-Phase HPLC (RP-HPLC): The Industry Workhorse
RP-HPLC is often the first approach for the analysis of substituted anilines due to its robustness and wide applicability.[1][2] The separation is governed by hydrophobic interactions between the analytes and the nonpolar stationary phase.
Principle of Separation: The fundamental principle relies on partitioning the analytes between a polar mobile phase (typically a mixture of water and acetonitrile or methanol) and a nonpolar stationary phase (most commonly, octadecylsilane or C18).[1] Isomers with slightly greater hydrophobicity will interact more strongly with the C18 stationary phase, resulting in longer retention times. The difluoromethyl group and bromine atom contribute significantly to the molecule's overall hydrophobicity. The relative position of these groups influences the molecule's shape and its ability to access the C18 ligands, providing the basis for separation.
-
System Preparation:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector is recommended.[1]
-
Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 40% B
-
1-10 min: 40% to 70% B
-
10-12 min: 70% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: Return to 40% B
-
15-20 min: Re-equilibration at 40% B
-
-
Caption: RP-HPLC workflow for isomeric purity analysis.
Normal-Phase HPLC (NP-HPLC): Leveraging Polarity Differences
While less common for aniline derivatives, NP-HPLC can offer orthogonal selectivity compared to RP-HPLC, potentially resolving isomers that co-elute under reverse-phase conditions.
Principle of Separation: In this mode, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexanes and ethyl acetate). Separation is based on polar interactions (hydrogen bonding, dipole-dipole) between the analytes and the stationary phase. The basic amino group of the aniline is a primary site for interaction with the acidic silanol groups on a silica surface.[3] This strong interaction can lead to poor peak shape (tailing).
Expert Insight: To achieve symmetrical peaks and reproducible results, the addition of a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase is critical.[3] The TEA acts as a competitive base, binding to the active silanol sites and allowing the aniline isomers to elute more efficiently.
-
System Preparation:
-
HPLC System: As described for RP-HPLC.
-
Column: Silica Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Ethyl Acetate.
-
Mobile Phase Additive: Add 0.1% (v/v) Triethylamine to Mobile Phase B.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Isocratic Elution: 90:10 (v/v) Hexane:Ethyl Acetate (with 0.1% TEA in the Ethyl Acetate portion). Adjust ratio as needed based on initial scouting runs.
-
Caption: NP-HPLC workflow for alternative selectivity.
Supercritical Fluid Chromatography (SFC): The Green, High-Efficiency Alternative
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[4] It bridges the gap between gas and liquid chromatography, offering high efficiency and speed, particularly for the separation of halogenated compounds and isomers.[4][5]
Principle of Separation: SFC functions similarly to normal-phase chromatography, where analytes are separated based on their polarity. The mobile phase consists of supercritical CO2 mixed with a small amount of a polar organic co-solvent (modifier), such as methanol. The high diffusivity and low viscosity of the supercritical mobile phase lead to faster equilibration times, allowing for very rapid and efficient separations.[5] Fluorinated stationary phases can offer unique selectivity for fluorinated analytes through dipole-dipole or other specific interactions.[5][6]
Expert Insight: SFC is not only faster but also a "greener" technology. Replacing the bulk of the organic mobile phase with environmentally benign CO2 significantly reduces solvent consumption and waste generation.[4][5]
-
System Preparation:
-
SFC System: An analytical SFC system with a CO2 pump, modifier pump, back pressure regulator (BPR), column thermostat, and PDA detector.
-
Column: A chiral or achiral column suitable for SFC (e.g., a polysaccharide-based chiral column or a diol-functionalized column). Fluorinated phases are also excellent candidates.[5]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol.
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-4 min: 5% to 25% B
-
4-5 min: Hold at 25% B
-
5-5.5 min: Return to 5% B
-
5.5-7 min: Re-equilibration at 5% B
-
-
Caption: SFC workflow for rapid, green isomer analysis.
Performance Comparison
The choice of method depends on the specific analytical goal, whether it be routine quality control, high-throughput screening, or preparative isolation. The following table summarizes typical performance characteristics for the separation of closely related positional isomers.
| Parameter | RP-HPLC | NP-HPLC | SFC |
| Typical Run Time | 15-20 minutes | 10-15 minutes | 5-7 minutes |
| Resolution (Rs) | Good (1.5 - 2.0) | Potentially Higher | Excellent (>2.0) |
| Peak Asymmetry | Excellent (0.9 - 1.2) | Good (1.0 - 1.5) with TEA | Excellent (0.9 - 1.3) |
| Solvent Consumption | High (Aqueous/Organic) | High (Organic) | Very Low (Mainly CO2) |
| Selectivity | Based on Hydrophobicity | Based on Polarity | Based on Polarity & Shape |
| Best For... | Robust, routine QC | Orthogonal screening | High-throughput, green chemistry |
Note: Data presented are representative values for isomer separations and should be confirmed experimentally.
Conclusion and Method Selection
Successfully separating positional isomers of 4-Bromo-2-(difluoromethyl)aniline requires a methodical approach.
-
RP-HPLC stands as the most conventional and robust starting point, suitable for most quality control labs. Its reliability is well-established for aniline compounds.[1][7]
-
NP-HPLC provides an invaluable orthogonal separation mechanism. If co-elution is observed in RP-HPLC, this mode offers a high probability of achieving separation due to its different selectivity based on polar interactions.[3][8]
-
SFC represents the cutting edge for this application. It delivers superior speed, efficiency, and environmental sustainability, making it the ideal choice for high-throughput screening environments and labs prioritizing green chemistry.[4][5]
Ultimately, the optimal method is the one that meets the specific resolution, speed, and sustainability requirements of your laboratory. We recommend starting with the RP-HPLC protocol and exploring SFC for significant improvements in throughput and environmental impact.
References
-
Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (n.d.). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Retrieved from [Link]
-
LCGC. (2016, September 6). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]
-
PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Separation methods: Chromatography. Retrieved from [Link]
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- 4. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
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- 8. Four Chromatographic Separation Techniques - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(difluoromethyl)aniline
Welcome to a comprehensive guide on the safe and compliant disposal of 4-Bromo-2-(difluoromethyl)aniline (CAS No. 1261671-52-6). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This document provides the essential procedural guidance necessary to manage this compound's waste stream, grounded in scientific principles to ensure the safety of personnel and the protection of our environment.
Part 1: Understanding the Hazard Profile
Before we can discuss disposal, we must appreciate the inherent risks of 4-Bromo-2-(difluoromethyl)aniline. Its structure—an aromatic amine substituted with both a bromine atom and a difluoromethyl group—dictates its toxicological and chemical properties. Aromatic amines as a class are known for their potential toxicity, and halogenated compounds require special consideration during decomposition.[1][2]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related analogs like 4-Bromo-2-fluoroaniline and 4-Bromo-2-(trifluoromethyl)aniline.[3][4] These analogs are consistently classified as hazardous, providing a solid foundation for a cautious approach.
Table 1: Inferred Hazard Identification for 4-Bromo-2-(difluoromethyl)aniline
| Hazard Classification | Category | Associated Risk Statement |
|---|---|---|
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3][4] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[3][4] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[3][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4][6] |
The primary routes of exposure are inhalation, ingestion, and skin contact. The causality behind these hazards lies in the molecule's ability to be absorbed into the body and interfere with biological processes, a common trait of halogenated anilines.[7][8]
Part 2: Pre-Disposal Operations: Segregation and Handling
Proper disposal begins the moment the compound is designated as waste. The cardinal rule is segregation . Never mix waste streams without a complete understanding of their chemical compatibility.
Incompatible Materials:
-
Strong Oxidizing Agents (e.g., Nitrates, Perchlorates, Nitric Acid): Mixing with aniline derivatives can create highly reactive, potentially explosive mixtures.[4][9]
-
Strong Acids and Acid Chlorides: Can lead to vigorous, exothermic reactions.[3]
-
Other Reactive Waste: Avoid mixing with alkali metals or other highly reactive waste categories.[10]
All waste containing 4-Bromo-2-(difluoromethyl)aniline must be handled with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (Butyl rubber, Neoprene, or Viton™ recommended).[8][11] | Nitrile gloves offer limited protection against anilines and should be avoided for anything other than incidental contact.[8] Always inspect gloves for degradation before use and practice proper removal techniques.[12] |
| Eye/Face Protection | Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>1L).[7][13] | Protects against splashes and potential vapors that can cause severe eye irritation.[3][4] |
| Skin & Body Protection | Fully buttoned laboratory coat. A chemical-resistant apron is required for transfers or spill cleanup.[1][11] | Prevents skin contact and contamination of personal clothing.[3][7] |
| Respiratory Protection | Use only within a certified chemical fume hood.[1] For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[7][14] | The compound may cause respiratory irritation and is harmful if inhaled.[3][4] Engineering controls are the primary line of defense. |
Part 3: Spill Management and Decontamination
Accidental releases must be managed swiftly and safely. The immediate response is to evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.[12]
Step-by-Step Spill Cleanup Protocol:
-
Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Table 2, including respiratory protection if required.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material like clay, vermiculite, or diatomaceous earth.[7] For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Absorb and Collect: Carefully scoop the absorbed material or spilled solid into a designated, sealable hazardous waste container.[7][12][15] Use non-sparking tools if the compound is dissolved in a flammable solvent.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: Seal the container holding the spill cleanup materials, label it clearly as "Hazardous Waste: 4-Bromo-2-(difluoromethyl)aniline Spill Debris," and manage it according to the disposal procedures in the following sections.
-
Wash Thoroughly: After the cleanup is complete and PPE has been removed, wash hands and any exposed skin thoroughly.[3][7]
Part 4: Approved Disposal Methodologies
Due to its halogenated and aromatic amine nature, 4-Bromo-2-(difluoromethyl)aniline is considered a hazardous waste. Landfill disposal is not an appropriate or environmentally responsible option.[2][16] The recommended and most definitive disposal method is high-temperature incineration in a licensed hazardous waste facility.[16]
Why Incineration?
The thermal destruction of halogenated organic compounds requires specific conditions to ensure complete breakdown and prevent the formation of even more toxic byproducts.[16][17]
-
Complete Destruction: Incineration at temperatures typically above 900°C with sufficient residence time breaks the stable aromatic ring and carbon-halogen bonds, converting the material primarily to carbon dioxide, water, nitrogen oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[17][18]
-
Pollution Control: Licensed incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize the acidic gases (HBr, HF) and capture any particulate matter before release into the atmosphere.[16]
-
Prevention of Dioxin Formation: Incomplete or low-temperature combustion of halogenated aromatic compounds can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[17][18] Professional hazardous waste incinerators are designed and operated to minimize these risks.
Part 5: Waste Characterization, Containerization, and Labeling
All waste must be correctly identified and containerized before being sent for disposal.
-
Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA) in the United States, this waste would likely be classified under "F" or "K" codes if it is a spent solvent or a specific process waste.[19][20][21] If it is an unused commercial chemical product, it could fall under "P" or "U" codes. Consult with your institution's Environmental Health & Safety (EHS) department for the specific waste codes applicable in your jurisdiction.
-
Containerization:
-
Use only chemically compatible containers, such as high-density polyethylene (HDPE) or glass, that are in good condition and have a securely sealing lid.[22]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Keep liquid and solid waste in separate containers. Do not mix chlorinated/halogenated solvent waste with non-halogenated solvent waste unless specifically instructed by your EHS office, as this can significantly impact disposal costs and routes.[10]
-
-
Labeling:
-
All containers must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "4-Bromo-2-(difluoromethyl)aniline." Avoid using abbreviations or formulas.[8]
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
Indicate the primary hazards (e.g., Toxic, Irritant).
-
Include the accumulation start date and the name of the generating researcher or lab.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 4-Bromo-2-(difluoromethyl)aniline.
Caption: Workflow for the safe handling and disposal of 4-Bromo-2-(difluoromethyl)aniline.
By adhering to these scientifically-grounded procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental stewardship. Always consult your institution's specific waste disposal guidelines and EHS professionals, as local regulations may vary.
References
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). 4-bromo-2-fluorobiphenyl Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 4-Bromo-2,5-difluoroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Chemical Engineering Transactions. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Society of the Plastics Industry. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 27). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]
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- 21. nyu.edu [nyu.edu]
- 22. diplomatacomercial.com [diplomatacomercial.com]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(difluoromethyl)aniline
Welcome to a comprehensive guide designed for the precise and safe handling of 4-Bromo-2-(difluoromethyl)aniline (CAS No. 1261671-52-6). In our work, the integrity of our data is matched only by the integrity of our safety practices. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Understanding the why behind each safety measure is paramount to fostering a proactive safety culture in the laboratory.
Hazard Assessment: The 'Why' Behind the 'What'
4-Bromo-2-(difluoromethyl)aniline is an aromatic amine, a class of compounds that demands respect due to its potential for biological activity. Its physical form, a light yellow solid, presents a primary risk of dust inhalation. A thorough understanding of its GHS hazard classification is the foundation upon which we build our safety protocols.
Table 1: GHS Hazard Identification for 4-Bromo-2-(difluoromethyl)aniline
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation, Cat. 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation, Cat. 2 | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation | |
| STOT Single Exposure, Cat. 3 | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation | |
| Acute Toxicity, Oral, Cat. 4 (Potential) | GHS07 (Irritant) | Warning | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal, Cat. 4 (Potential) | GHS07 (Irritant) | Warning | H312: Harmful in contact with skin | [1][2] |
The causality is clear: the compound's chemical structure allows it to interact with and irritate mucosal membranes and skin. The solid form can easily become airborne, creating an inhalation hazard that can irritate the respiratory system.[3] Therefore, our PPE strategy is designed to create a complete barrier against these entry routes.
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a matter of preference but a risk-based requirement. The following table outlines the minimum PPE ensemble for handling this compound, particularly in its solid form.
Table 2: Recommended PPE for 4-Bromo-2-(difluoromethyl)aniline
| PPE Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | This is the primary line of defense to prevent inhalation of airborne dust or aerosols. All handling of the solid compound should occur within a fume hood.[3] |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 or NIOSH standards. | Protects eyes from airborne dust particles and potential splashes of solutions containing the compound.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact and absorption. Aromatic amines can be absorbed through the skin. Gloves must be inspected prior to use and proper removal technique is critical.[3][4] |
| Body Protection | A flame-resistant lab coat worn over personal clothing that covers the legs and arms. | Protects the skin from accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved N95 (or equivalent) dust mask may be used as a secondary precaution within a fume hood, especially during extensive handling of the solid. | Provides an additional layer of protection against inhalation, the primary exposure route for this solid compound.[3] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential for safety. The following protocols integrate the required PPE at every stage of handling.
Workflow for PPE Selection and Use
This diagram illustrates the decision-making process for PPE selection based on the specific laboratory task being performed.
Fig. 1: Decision workflow for selecting appropriate PPE.
Protocol 1: Receiving and Storage
-
Preparation: Before receiving the shipment, ensure a designated storage location is ready, meeting the requirement of 0-8 °C.
-
Don PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Inspection: Inspect the external packaging for any signs of damage or leaks. If compromised, handle it within a fume hood.
-
Transfer: Carefully transfer the sealed container to its designated cold storage.
-
Doff PPE: Remove gloves and wash hands thoroughly.
Protocol 2: Weighing and Sample Preparation (Solid Form)
-
Work Area Setup: All operations must be conducted in a certified chemical fume hood to mitigate inhalation risks.[3]
-
Don PPE: Don a lab coat, nitrile gloves, and chemical splash goggles. Consider an N95 dust mask for added protection.
-
Handling: Use non-sparking tools.[3] Avoid any actions that could create dust clouds. Use a micro-spatula to carefully transfer the solid from the main container to a tared weigh boat.
-
Cleanup: Once the desired amount is weighed, securely close the primary container.
-
Decontamination: Wipe down the spatula, weigh boat exterior, and any surfaces inside the fume hood that may have been exposed. Dispose of contaminated wipes in a sealed, labeled hazardous waste bag.
-
Doff PPE & Hygiene: Remove PPE in the correct order (gloves first), and immediately wash hands with soap and water.[3][5]
Protocol 3: Spill Management
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Don PPE: Wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Contain & Absorb: For a solid spill, gently cover with an inert absorbent material like clay or diatomaceous earth to prevent it from becoming airborne.[5]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Protocol 4: Waste Disposal
-
Classification: All waste containing 4-Bromo-2-(difluoromethyl)aniline, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[5]
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps must be placed in a designated sharps container.
-
-
Disposal Path: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Disposal must be handled by a licensed chemical waste management company, typically through controlled incineration.[1] Contaminated packaging should be triple-rinsed before recycling or disposal.[1]
By adhering to these detailed protocols, you ensure not only your personal safety but also the safety of your colleagues and the integrity of your research environment.
References
-
4-Bromo-2,6-difluoroaniline | C6H4BrF2N | CID 610191. PubChem. Available from: [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
